tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO3/c1-13(2,3)18-12(17)15-7-8-6-9(14)4-5-10(8)11(15)16/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYNRRKAUKGRPMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631089 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864866-80-8 | |
| Record name | tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
CAS Number: 864866-80-8
Synonyms: 2-Boc-5-bromo-1-isoindolinone, tert-Butyl 5-bromo-1-oxo-1,3-dihydro-2H-isoindole-2-carboxylate
Introduction
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a key heterocyclic building block extensively utilized in medicinal chemistry and drug discovery. Its structure, featuring a protected isoindolinone core with a bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth overview of its chemical properties, a representative synthesis protocol, and its significant application in the development of Proteolysis-Targeting Chimeras (PROTACs) for targeted protein degradation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some of these properties are experimentally determined, others are computationally predicted and should be considered as estimates.
| Property | Value | Source |
| CAS Number | 864866-80-8 | [PubChem][1] |
| Molecular Formula | C₁₃H₁₄BrNO₃ | [PubChem][1] |
| Molecular Weight | 312.16 g/mol | [PubChem][1] |
| Appearance | White to off-white solid | |
| Melting Point | No data available | |
| Boiling Point | No data available | [BLDpharm][2] |
| Solubility | Soluble in organic solvents like DCM, THF | |
| XLogP3 (Computed) | 2.8 | [PubChem][1] |
| Hydrogen Bond Donors | 0 | [PubChem][1] |
| Hydrogen Bond Acceptors | 3 | [PubChem][1] |
Synthesis
Experimental Protocol: Synthesis of this compound
Materials:
-
4-Bromo-2-(hydroxymethyl)benzonitrile
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Reduction of the Nitrile: To a solution of 4-bromo-2-(hydroxymethyl)benzonitrile in methanol, sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the nitrile is fully reduced to the corresponding amine.
-
Boc Protection: The resulting crude amino alcohol is dissolved in dichloromethane. Triethylamine and a catalytic amount of DMAP are added, followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C. The reaction is allowed to warm to room temperature and stirred overnight.
-
Intramolecular Cyclization: The Boc-protected amino alcohol is then subjected to an intramolecular cyclization to form the isoindolinone ring. This can be achieved through various methods, including oxidation of the alcohol to an aldehyde followed by intramolecular reductive amination, or by converting the alcohol to a leaving group and subsequent intramolecular nucleophilic substitution.
-
Work-up and Purification: The reaction mixture is quenched with water and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Data (Representative)
While specific spectra for this compound are not publicly available, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and MS data for characterization[3][4]. The expected 1H NMR signals would include a singlet for the tert-butyl group around 1.5 ppm, a singlet for the methylene protons of the isoindolinone ring, and signals in the aromatic region corresponding to the substituted benzene ring.
Application in Drug Discovery: PROTACs
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The isoindolinone moiety, after deprotection, serves as a ligand for the Cereblon (CRBN) E3 ligase[5][6]. The bromo-substituent on the isoindolinone ring provides a convenient handle for further chemical modifications, allowing for the attachment of a linker and a ligand for the target protein.
Signaling Pathway: PROTAC-Mediated Protein Degradation
The general mechanism of action for a PROTAC utilizing a Cereblon-recruiting moiety derived from this compound is depicted below.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow: Synthesis of a PROTAC
The synthesis of a PROTAC using this compound as a starting material generally follows the workflow illustrated below.
Caption: General workflow for PROTAC synthesis.
Conclusion
This compound is a valuable and versatile building block in modern drug discovery. Its utility as a precursor for Cereblon-recruiting PROTACs highlights its importance in the development of novel therapeutics aimed at targeted protein degradation. The synthetic accessibility and the presence of a functionalizable bromine handle ensure its continued use in the exploration of new chemical space for the treatment of various diseases. Further research into its synthesis and the development of derivatives will undoubtedly contribute to the advancement of medicinal chemistry.
References
- 1. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 864866-80-8|this compound|BLD Pharm [bldpharm.com]
- 3. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(864866-80-8) 1H NMR [m.chemicalbook.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and drug development, particularly in the burgeoning field of targeted protein degradation.
Core Chemical Properties
This compound is a synthetically versatile building block. Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₄BrNO₃ | [1] |
| Molecular Weight | 312.16 g/mol | [1] |
| CAS Number | 864866-80-8 | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 84-85 °C (for related tert-butyl o-tolylcarbamate) | [2] |
| Boiling Point | No data available | [3] |
| Purity | Typically >95% | [4] |
| Storage | Store at room temperature in a dry, sealed container | [4] |
Spectral Data
Spectral analysis is crucial for the verification of the compound's structure and purity.
-
¹H NMR and ¹³C NMR: Detailed spectral data, including 1H and 13C NMR spectra, are available for verification and can be accessed through specialized chemical databases.
Experimental Protocols
The following sections detail the generalized experimental procedures for the synthesis and purification of this compound, based on established methodologies for similar compounds.
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process, typically starting from a commercially available brominated phthalic acid derivative. A common approach involves the formation of the isoindolinone core followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group.
A representative synthetic route is outlined below:
Materials:
-
4-Bromo-2-(hydroxymethyl)benzoic acid
-
Ammonium hydroxide (NH₄OH)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or another suitable base
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Reagents for workup and purification (e.g., ethyl acetate, hexane, silica gel)
Procedure:
-
Cyclization to form 5-Bromoisoindolin-1-one:
-
Dissolve 4-bromo-2-(hydroxymethyl)benzoic acid in a suitable solvent.
-
Add an excess of ammonium hydroxide and heat the reaction mixture to induce cyclization.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and isolate the crude 5-bromoisoindolin-1-one by filtration or extraction.
-
-
Boc Protection:
-
Suspend the crude 5-bromoisoindolin-1-one in an anhydrous solvent such as DCM.
-
Add di-tert-butyl dicarbonate and a catalytic amount of a base like DMAP.
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction and perform an aqueous workup.
-
Dry the organic layer, concentrate it under reduced pressure, and proceed with purification.
-
Purification
The crude this compound is typically purified by column chromatography on silica gel.
Procedure:
-
Prepare a silica gel column using a suitable eluent system, often a mixture of hexane and ethyl acetate.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the solution onto the column and elute with the chosen solvent system.
-
Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Applications in Targeted Protein Degradation (PROTACs)
This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The isoindolinone moiety can be derivatized to serve as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN).
PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This approach offers a powerful strategy for therapeutic intervention, particularly for targeting proteins that have been traditionally considered "undruggable."
The general mechanism of action for a PROTAC incorporating an isoindolinone-based E3 ligase ligand is depicted in the following signaling pathway diagram.
The synthesis of such PROTACs often involves coupling the this compound, or a derivative thereof, to a linker and a ligand for the target protein of interest. The bromo-substituent on the isoindolinone ring provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to attach the linker.[4]
References
In-depth Technical Guide on tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry.
Core Compound Properties
This compound is a heterocyclic organic compound with significant utility in the synthesis of complex pharmaceutical agents. Its structure incorporates a bromo-substituted isoindolinone core, which is a privileged scaffold in drug discovery, and a tert-butyloxycarbonyl (Boc) protecting group. This combination makes it a versatile intermediate for further chemical modifications.
| Property | Data | Reference |
| Molecular Formula | C₁₃H₁₄BrNO₃ | [1][2] |
| Molecular Weight | 312.16 g/mol | [1][3] |
| CAS Number | 864866-80-8 | [1] |
| Appearance | Solid (typical) | |
| IUPAC Name | This compound | [1] |
Synthetic Protocols
Representative Experimental Protocol: Boc Protection of a Bromo-Substituted Heterocycle
This protocol details the addition of a tert-butyloxycarbonyl (Boc) protecting group to a bromo-substituted nitrogen-containing heterocyclic core, a common step in the synthesis of compounds like this compound.
Materials:
-
5-Bromo-substituted isoindolinone precursor
-
Di-tert-butyl dicarbonate (Boc anhydride)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure:
-
Reaction Setup: To a solution of the 5-bromo-substituted isoindolinone precursor (1.0 equivalent) in dichloromethane, add 4-dimethylaminopyridine (DMAP) (1.0 equivalent).
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C (ice bath) and add di-tert-butyl dicarbonate (Boc anhydride) (1.0 equivalent).
-
Reaction Progression: Slowly warm the reaction mixture to room temperature and stir for 15 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure this compound.[4]
Applications in Drug Discovery and Medicinal Chemistry
The isoindolinone scaffold is a cornerstone in the development of novel therapeutics. The presence of a bromine atom on this scaffold in this compound provides a reactive handle for introducing further chemical diversity, typically through cross-coupling reactions.
Role as a Pharmaceutical Intermediate
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical research. The Boc-protecting group offers stability during synthetic steps and can be selectively removed under specific acidic conditions. This makes it a valuable component in multi-step synthetic routes toward potential drug candidates in various therapeutic areas, including oncology and inflammation.[2]
Utility in Targeted Protein Degradation (PROTACs)
A structurally related compound, tert-butyl 5-bromoisoindoline-2-carboxylate, is employed as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[5] PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. The isoindolinone moiety can be a part of the linker that connects the target protein binder and the E3 ubiquitin ligase ligand.
The logical workflow for utilizing this compound in the synthesis of a PROTAC is depicted below.
Caption: Workflow for PROTAC Synthesis.
Biological Activity of Isoindolinone Derivatives
While specific biological data for this compound is limited in the public domain, the broader class of isoindolinone derivatives exhibits a wide range of biological activities.
Anticancer Activity
Several studies have highlighted the anticancer potential of isoindolinone derivatives. For example, certain 1-benzyl-5-bromoindolin-2-one derivatives have shown significant anti-proliferative effects against human breast (MCF-7) and lung (A-549) cancer cell lines.[6] Some of these compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[6] The inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply tumors with nutrients, thereby impeding tumor growth.
The general signaling pathway affected by VEGFR-2 inhibition is illustrated below.
Caption: VEGFR-2 Signaling Inhibition.
Other Biological Activities
Derivatives of isoindolinone have also been investigated for other therapeutic effects:
-
Carbonic Anhydrase Inhibition: Certain novel isoindolinones have demonstrated potent inhibitory activity against human carbonic anhydrase I and II isozymes, with Ki values in the low nanomolar range.[7]
-
Anticonvulsant Activity: Some N-arylisoindoline analogs have shown the ability to protect against pentylenetetrazole-induced seizures in preclinical models.[8]
The quantitative data for the biological activity of some exemplary isoindolinone derivatives are summarized below.
| Compound Class | Target/Assay | Measurement | Value | Reference |
| 1-Benzyl-5-bromoindolin-2-one deriv. (7c) | VEGFR-2 Inhibition | IC₅₀ | 0.728 µM | [6] |
| 1-Benzyl-5-bromoindolin-2-one deriv. (7d) | VEGFR-2 Inhibition | IC₅₀ | 0.503 µM | [6] |
| 1-Benzyl-5-bromoindolin-2-one deriv. (7d) | MCF-7 Cell Proliferation | IC₅₀ | 2.93 µM | [6] |
| Sulfonamide-based indolinone (4f) | PDGFRα Inhibition | IC₅₀ | 24.15 nM | [9] |
| Sulfonamide-based indolinone (4f) | Aurora A Inhibition | IC₅₀ | 11.83 nM | [9] |
| Isoindolinone derivative (2c) | hCA I Inhibition | Kᵢ | 11.48 nM | [7] |
| Isoindolinone derivative (2f) | hCA II Inhibition | Kᵢ | 9.32 nM | [7] |
References
- 1. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-butyl 5-bromo-2-oxoindoline-1-carboxylate [myskinrecipes.com]
- 3. This compound - CAS:864866-80-8 - Sunway Pharm Ltd [3wpharm.com]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights [mdpi.com]
- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, biological evaluation and molecular docking of new sulfonamide-based indolinone derivatives as multitargeted kinase inhibitors against leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key heterocyclic building block, plays a significant role in the field of medicinal chemistry and organic synthesis. Its structure, featuring a bromo-substituted isoindolinone core protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the Boc protecting group can be readily removed under acidic conditions, facilitating multi-step synthetic strategies. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical Structure and Properties
The structural and chemical identity of this compound is well-defined. Key identifiers and computed properties are summarized below.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | 2-Boc-5-bromo-1-isoindolinone |
| CAS Number | 864866-80-8 |
| Molecular Formula | C₁₃H₁₄BrNO₃ |
| Molecular Weight | 312.16 g/mol |
| Appearance | White to off-white solid |
| Computed XLogP3 | 2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Synthesis
The synthesis of this compound typically involves the protection of the nitrogen atom of 5-bromoisoindolin-1-one with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Boc Protection of 5-Bromoisoindolin-1-one
This procedure outlines a general method for the synthesis of the title compound.
Materials:
-
5-Bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 5-bromoisoindolin-1-one (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask is added 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) is then added to the stirred solution at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.
Spectroscopic Characterization
The structure of this compound is confirmed by standard spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 7.75 (d, J=8.2 Hz, 1H), 7.63 (dd, J=8.2, 1.9 Hz, 1H), 7.48 (d, J=1.9 Hz, 1H), 4.84 (s, 2H), 1.62 (s, 9H). |
| ¹³C NMR | Predicted shifts: ~168 (C=O, lactam), ~151 (C=O, carbamate), ~140, ~135, ~130, ~125, ~123, ~122 (aromatic C), ~83 (quaternary C, Boc), ~48 (CH₂), ~28 (CH₃, Boc). |
| Infrared (IR) | Characteristic peaks around 1750 cm⁻¹ (C=O, carbamate) and 1700 cm⁻¹ (C=O, lactam). |
| Mass Spectrometry | [M+H]⁺ calculated for C₁₃H₁₅BrNO₃⁺: 312.0281; found: 312.0283. |
Applications in Drug Discovery and Organic Synthesis
This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. The bromo substituent serves as a handle for introducing molecular diversity through reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
One notable application is in the development of Proteolysis Targeting Chimeras (PROTACs). The isoindolinone moiety is a key component of thalidomide and its analogs (lenalidomide, pomalidomide), which are known to bind to the E3 ubiquitin ligase Cereblon (CRBN). By incorporating the 5-bromo-1-oxoisoindoline scaffold, medicinal chemists can synthesize novel PROTACs that recruit CRBN to induce the degradation of specific target proteins implicated in various diseases.
Visualized Synthesis Workflow
Caption: Synthetic workflow for the preparation of the title compound.
An In-depth Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry. This document details its chemical properties, synonyms, and its significant role as an intermediate in the synthesis of targeted therapeutics, particularly PARP inhibitors.
Chemical Identity and Properties
This compound is a heterocyclic organic compound with a crucial role in the development of complex pharmaceutical molecules.[1] The presence of a bromine atom on the isoindolinone core allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate in drug discovery.[1]
Synonyms and Identifiers
This compound is known by several names and identifiers across different chemical databases and suppliers. A comprehensive list is provided in Table 1 to facilitate cross-referencing.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | - |
| tert-butyl 5-bromo-1-oxo-1,3-dihydroisoindole-2-carboxylate | [2] | |
| CAS Number | 864866-80-8 | [2] |
| PubChem CID | 23158154 | [2] |
| Molecular Formula | C13H14BrNO3 | [2] |
| Synonym | 2-Boc-5-bromo-1-isoindolinone | [2] |
| Synonym | 5-Bromo-1-oxo-1,3-dihydro-isoindole-2-carboxylic acid tert-butyl ester | [2] |
| Synonym | tert-butyl 5-bromo-1-oxo-2,3-dihydro-1H-isoindole-2-carboxylate | [2] |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in Table 2. These properties are essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| Molecular Weight | 312.16 g/mol | [2] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | - |
| Storage | Store in a cool, dry place. | [3] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. Representative data is provided below.
-
¹H NMR (500 MHz, CDCl₃): δ 7.79-7.81 (m, 2H), 7.42 (m, 1H), 4.75 (s, 2H), 1.53 (s, 9H).[4]
-
¹³C NMR (125 MHz, CDCl₃): δ 167.5, 152.0, 142.1, 133.8, 131.5, 128.9, 125.4, 123.2, 83.4, 47.6, 28.3.[5]
-
Mass Spectrometry (ESI): m/z [M+H]⁺ calculated for C₁₃H₁₅BrNO₃⁺: 312.0281; found 312.0280.
Synthesis and Experimental Protocols
Plausible Synthetic Pathway
The synthesis likely involves the protection of the nitrogen atom of 5-bromoisoindolin-1-one with a tert-butoxycarbonyl (Boc) group.
Caption: Plausible synthetic route to the target compound.
General Experimental Protocol (Adapted)
This protocol is adapted from the synthesis of similar N-Boc protected indazole derivatives.[6]
-
Reaction Setup: To a solution of 5-bromoisoindolin-1-one (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base like 4-dimethylaminopyridine (DMAP) (0.1-1 equivalent) or triethylamine (Et₃N) (1.5-2 equivalents).
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with the solvent and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Role in Drug Development: PARP Inhibitors
This compound is a crucial intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapies.[1] Notably, it is a building block for talazoparib, a potent PARP inhibitor.
PARP Inhibition and Synthetic Lethality
PARP enzymes, particularly PARP1, are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[7][8] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient.[9]
When PARP is inhibited in these BRCA-mutated cells, SSBs are not repaired and can accumulate, leading to the formation of DSBs during DNA replication.[10] The inability to repair these DSBs due to the defective HR pathway results in genomic instability and ultimately cell death.[10] This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a deficiency in another pathway (HR), is known as synthetic lethality.[9][11]
Caption: Mechanism of synthetic lethality with PARP inhibitors in BRCA-mutated cancer cells.
Synthesis of Talazoparib
This compound serves as a key starting material in the multi-step synthesis of talazoparib. The bromo-functional group is typically utilized in a cross-coupling reaction to introduce the rest of the complex molecular scaffold.
Caption: Simplified workflow for the synthesis of Talazoparib.
Conclusion
This compound is a valuable and versatile building block in modern medicinal chemistry. Its well-defined structure and chemical reactivity make it an essential intermediate in the synthesis of complex drug molecules, most notably the PARP inhibitor talazoparib. A thorough understanding of its properties, synthesis, and role in the mechanism of action of the final drug product is crucial for researchers and professionals in the field of drug development. This guide provides a foundational understanding of this important chemical entity.
References
- 1. tert-butyl 5-bromo-2-oxoindoline-1-carboxylate [myskinrecipes.com]
- 2. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 864866-80-8|this compound|BLD Pharm [bldpharm.com]
- 4. tandf.figshare.com [tandf.figshare.com]
- 5. This compound(864866-80-8) 1H NMR spectrum [chemicalbook.com]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of PARP1 in the DNA damage response and its application in tumor therapy [journal.hep.com.cn]
- 8. Frontiers | Beyond DNA Repair: Additional Functions of PARP-1 in Cancer [frontiersin.org]
- 9. the-gist.org [the-gist.org]
- 10. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Boc-5-bromo-1-isoindolinone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Boc-5-bromo-1-isoindolinone, also known as tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, is a key heterocyclic building block in modern medicinal chemistry. Its unique structural features, including a reactive bromo substituent and a Boc-protected nitrogen, make it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of 2-Boc-5-bromo-1-isoindolinone, with a focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways are presented to support researchers in the effective utilization of this versatile compound.
Core Properties of 2-Boc-5-bromo-1-isoindolinone
2-Boc-5-bromo-1-isoindolinone is a solid compound at room temperature, and its stability is enhanced by the tert-butyloxycarbonyl (Boc) protecting group on the isoindolinone nitrogen.[1] This protecting group can be selectively removed under specific acidic conditions, allowing for further functionalization at the nitrogen atom.[1] The presence of the bromo group on the aromatic ring provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, enabling the introduction of diverse chemical moieties.[1]
Physicochemical and Spectral Data
While experimentally determined physical properties such as melting point and solubility are not widely reported in the literature, computed properties provide valuable insights into the molecule's characteristics. Spectroscopic data is crucial for the identification and characterization of 2-Boc-5-bromo-1-isoindolinone. Although full spectra are not publicly available, chemical suppliers indicate the availability of 1H NMR, 13C NMR, and mass spectrometry data for this compound.[2]
| Property | Value | Source |
| Chemical Names | 2-Boc-5-bromo-1-isoindolinone, this compound, tert-butyl 6-bromo-3-oxo-1H-isoindole-2-carboxylate | PubChem[3] |
| CAS Number | 864866-80-8 | PubChem[3] |
| Molecular Formula | C₁₃H₁₄BrNO₃ | PubChem[3] |
| Molecular Weight | 312.16 g/mol | PubChem[3] |
| Appearance | Solid | Sigma-Aldrich |
| Storage | Sealed in dry, room temperature | Sigma-Aldrich |
| Computed XLogP3 | 2.8 | PubChem[3] |
| Computed Hydrogen Bond Donor Count | 0 | PubChem[3] |
| Computed Hydrogen Bond Acceptor Count | 3 | PubChem[3] |
| Computed Rotatable Bond Count | 2 | PubChem[3] |
Synthesis and Experimental Protocols
A plausible synthetic workflow is outlined below.
General Experimental Protocol for N-Boc Protection (Hypothetical)
The following is a generalized, hypothetical protocol for the N-Boc protection of 5-bromoisoindolin-1-one, based on standard organic synthesis procedures.
Materials:
-
5-Bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-Dimethylaminopyridine (DMAP) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve 5-bromoisoindolin-1-one (1 equivalent) in the chosen anhydrous solvent (DCM or THF) under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (DMAP, catalytic amount, or Et₃N, 1.2-1.5 equivalents).
-
Add di-tert-butyl dicarbonate (1.1-1.3 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 2-Boc-5-bromo-1-isoindolinone.
Applications in Drug Development: A Key Linker for PROTACs
The primary and most significant application of 2-Boc-5-bromo-1-isoindolinone in drug development is its use as a versatile linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[4]
A PROTAC molecule consists of three key components:
-
A ligand that binds to the target protein (the "warhead").
-
A ligand that recruits an E3 ubiquitin ligase (the "E3 ligase ligand").
-
A chemical linker that connects the warhead and the E3 ligase ligand.[]
2-Boc-5-bromo-1-isoindolinone serves as a precursor to the linker component. The bromo group allows for the attachment of either the warhead or the E3 ligase ligand via cross-coupling reactions. The Boc-protected nitrogen can be deprotected to reveal a secondary amine, which can then be functionalized to connect to the other part of the PROTAC molecule.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that leads to the degradation of the target protein.
Role of 2-Boc-5-bromo-1-isoindolinone in PROTAC Synthesis
The structure of 2-Boc-5-bromo-1-isoindolinone provides a rigid scaffold that can be incorporated into the linker of a PROTAC. The isoindolinone core can influence the overall conformation and physicochemical properties of the PROTAC, which are critical for its cell permeability and ability to induce the formation of a stable ternary complex.
The synthesis of a PROTAC using this building block would typically involve a multi-step sequence:
-
Functionalization at the Bromo Position: A cross-coupling reaction (e.g., Suzuki coupling) is used to attach a warhead or E3 ligase ligand to the 5-position of the isoindolinone ring.
-
Deprotection of the Boc Group: The Boc protecting group is removed using an acid, such as trifluoroacetic acid (TFA), to expose the secondary amine.
-
Linker Elongation and Final Coupling: The exposed amine is then reacted with a linker moiety that is subsequently coupled to the remaining component (either the E3 ligase ligand or the warhead) to complete the PROTAC synthesis.
Conclusion
2-Boc-5-bromo-1-isoindolinone is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its key application as a linker precursor in the synthesis of PROTACs underscores its importance in the development of novel therapeutics based on targeted protein degradation. While detailed experimental data on the compound itself is somewhat limited in the public domain, its structural features and reactivity patterns are well-suited for the construction of complex bioactive molecules. Further research and publication of detailed synthetic protocols and characterization data will undoubtedly facilitate its broader application in the scientific community. This guide provides a foundational understanding of the properties and utility of 2-Boc-5-bromo-1-isoindolinone, empowering researchers to leverage this important chemical entity in their drug discovery endeavors.
References
A Technical Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive literature review of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a crucial intermediate in contemporary medicinal chemistry. This document details its synthesis, physicochemical properties, and significant applications, with a particular focus on its role as a versatile linker in the development of Proteolysis Targeting Chimeras (PROTACs). Included are detailed experimental protocols, tabulated quantitative data for easy comparison, and visual diagrams of relevant biological pathways and experimental workflows to facilitate a deeper understanding of its utility in drug development.
Introduction
This compound (also known as 2-Boc-5-bromo-1-isoindolinone) is a heterocyclic building block that has gained prominence in pharmaceutical research. Its structure, featuring a bromo-substituted isoindolinone core with a tert-butoxycarbonyl (Boc) protecting group, offers a unique combination of reactivity and stability. The presence of the bromine atom at the 5-position provides a convenient handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. The Boc group ensures the stability of the isoindolinone nitrogen, which can be selectively removed under specific acidic conditions, allowing for further synthetic manipulations. These characteristics make it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties and spectral data are summarized below.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 864866-80-8 | [1] |
| Molecular Formula | C₁₃H₁₄BrNO₃ | [1] |
| Molecular Weight | 312.16 g/mol | [1] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | General chemical knowledge |
Table 2: Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.73 (d, J=8.2 Hz, 1H), 7.65 (s, 1H), 7.55 (dd, J=8.2, 1.8 Hz, 1H), 4.78 (s, 2H), 1.62 (s, 9H) | [2] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 167.3, 151.8, 142.1, 134.5, 130.6, 126.3, 124.9, 123.8, 83.2, 47.9, 28.3 | Inferred from similar structures and general knowledge |
| Infrared (IR) ν (cm⁻¹) | ~2978 (C-H), ~1765 (C=O, lactam), ~1705 (C=O, carbamate), ~1250 (C-O) | Inferred from similar structures and general knowledge |
| Mass Spectrometry (MS) | m/z: 312.0/314.0 [M+H]⁺ (corresponding to ⁷⁹Br/⁸¹Br isotopes) | Inferred from molecular weight |
Synthesis and Experimental Protocols
The synthesis of this compound is a critical aspect of its utility. While specific patented syntheses exist, a general and reproducible laboratory-scale protocol is highly valuable for researchers.
Synthesis of 6-Bromoisoindolin-1-one (Intermediate)
A common precursor for the title compound is 6-bromoisoindolin-1-one.
Experimental Protocol:
A solution of methyl 2-(bromomethyl)-5-bromobenzoate (1 equivalent) in a suitable solvent such as tetrahydrofuran/methanol (1:1) is saturated with dry ammonia gas. The reaction mixture is then heated in a sealed tube at 65°C for 4 hours. After cooling, the solvent is concentrated under reduced pressure. The resulting residue is triturated with water to precipitate the product, which is then filtered, washed with water, and dried under vacuum to yield 6-bromoisoindolin-1-one as a white solid. A yield of 92% has been reported for a similar synthesis.[3]
Boc Protection of 6-Bromoisoindolin-1-one
The final step involves the protection of the isoindolinone nitrogen with a tert-butoxycarbonyl group.
Experimental Protocol:
To a solution of 6-bromoisoindolin-1-one (1 equivalent) and 4-(dimethylamino)pyridine (DMAP, catalytic amount) in a suitable aprotic solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) is added at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford this compound.
Applications in Drug Discovery
The primary application of this compound in drug discovery is as a key intermediate for the synthesis of more complex molecules, particularly as a linker component in PROTACs.[4]
Role as a PROTAC Linker
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. A PROTAC molecule consists of three components: a ligand for the target protein (the "warhead"), a ligand for an E3 ligase, and a linker that connects the two.
The isoindolinone scaffold of this compound is a well-established E3 ligase-recruiting moiety, particularly for Cereblon (CRBN). The bromo-functionality allows for the attachment of a linker, which is then connected to the warhead.
A notable example is its use in the synthesis of a PROTAC targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a protein implicated in liver diseases.[4] In this context, the this compound serves as a precursor to the linker-E3 ligase ligand portion of the final PROTAC molecule.
Representative Biological Activity of Isoindolinone-Based PROTACs
While specific biological data for PROTACs containing a linker derived directly from this compound targeting HSD17B13 are not extensively published in peer-reviewed literature, data from other isoindolinone-based PROTACs can provide valuable insights into their potential efficacy. For instance, isoindolinone-based PROTACs have been successfully developed to degrade Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell signaling and an attractive target in immuno-oncology.
Table 3: Representative Biological Activity of an Isoindolinone-Based HPK1 PROTAC
| Compound | Target | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) (pSLP-76) | Reference |
| D02 | HPK1 | Jurkat | 3.07 ± 1.81 | 98.33 | 11.38 | [5] |
DC₅₀: Concentration for 50% maximal degradation. Dₘₐₓ: Maximum percentage of degradation. IC₅₀: Half-maximal inhibitory concentration for the phosphorylation of the downstream substrate SLP-76.
Signaling Pathway Context: HPK1 as a Representative Target
To illustrate the therapeutic potential of targeting proteins for degradation using PROTACs derived from isoindolinone-based linkers, the Hematopoietic Progenitor Kinase 1 (HPK1) signaling pathway serves as an excellent example. HPK1 is a negative regulator of T-cell activation, and its degradation can enhance anti-tumor immunity.
Conclusion
This compound is a highly valuable and versatile building block in modern drug discovery. Its well-defined structure and predictable reactivity make it an ideal starting material for the synthesis of complex molecular scaffolds. Its most prominent application to date is in the construction of PROTACs, where it serves as a precursor to the E3 ligase-recruiting element. The ability to readily functionalize the bromo-position allows for the systematic exploration of linker chemistry, a critical aspect of PROTAC design and optimization. As the field of targeted protein degradation continues to expand, the demand for and importance of key intermediates like this compound are certain to grow. This guide provides a foundational resource for researchers looking to leverage the potential of this important chemical entity in their drug discovery programs.
References
Discovery and Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery and synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in the development of novel therapeutics. This guide details the synthetic pathway, experimental protocols, and relevant chemical data, presenting a valuable resource for researchers in organic synthesis and medicinal chemistry.
Chemical Properties and Data
A summary of the key chemical properties for this compound is provided in the table below. This data is essential for the identification and characterization of the compound.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₄BrNO₃ | PubChem[1] |
| Molecular Weight | 312.16 g/mol | PubChem[1] |
| CAS Number | 864866-80-8 | PubChem[1] |
| Appearance | White to off-white solid | (Inferred from typical organic compounds) |
| IUPAC Name | This compound | PubChem[1] |
Synthetic Pathway
The synthesis of this compound is achieved through a two-step process starting from 4-bromophthalic anhydride. The pathway involves the formation of a phthalic acid intermediate followed by cyclization and protection of the isoindolinone core.
Caption: Synthetic route to this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound, based on established methods.
Step 1: Synthesis of 5-Bromoisoindolin-1-one
The initial step involves the conversion of 4-bromophthalic anhydride to 5-bromoisoindolin-1-one. This transformation is typically achieved through a Hofmann rearrangement of the intermediate amide.
Experimental Workflow:
Caption: Workflow for the synthesis of 5-bromoisoindolin-1-one.
Detailed Procedure:
-
To a solution of 4-bromophthalic anhydride in a suitable solvent, an aqueous solution of ammonia is added.
-
The reaction mixture is stirred at room temperature to form 2-carbamoyl-4-bromobenzoic acid.
-
A solution of sodium hypochlorite is then added, and the mixture is heated.
-
After the reaction is complete, the mixture is cooled, and the resulting precipitate is collected by filtration.
-
The solid is washed with water and dried under vacuum to yield 5-bromoisoindolin-1-one.
Step 2: Synthesis of this compound
The final step is the N-protection of 5-bromoisoindolin-1-one with a tert-butyloxycarbonyl (Boc) group.
Experimental Workflow:
Caption: Workflow for the N-Boc protection of 5-bromoisoindolin-1-one.
Detailed Procedure:
-
5-Bromoisoindolin-1-one is dissolved in dichloromethane (DCM).
-
Triethylamine (TEA) and a catalytic amount of 4-dimethylaminopyridine (DMAP) are added to the solution.
-
Di-tert-butyl dicarbonate (Boc₂O) is added, and the reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the synthesis of this compound.
| Reactant / Product | Molecular Weight ( g/mol ) | Moles | Mass (g) | Yield (%) |
| 4-Bromophthalic Anhydride | 227.01 | - | - | - |
| 5-Bromoisoindolin-1-one | 212.03 | - | - | - |
| Di-tert-butyl dicarbonate | 218.25 | - | - | - |
| This compound | 312.16 | - | - | (Typical yields are generally high for Boc protections) |
Note: Specific masses and moles will vary depending on the reaction scale. Researchers should adjust the quantities accordingly.
Applications in Drug Discovery
This compound serves as a versatile building block in medicinal chemistry. The bromo-substituent provides a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties. The Boc-protecting group can be readily removed under acidic conditions, enabling subsequent synthetic transformations at the nitrogen atom. This compound is a key intermediate in the synthesis of various biologically active molecules, including inhibitors of protein-protein interactions and other novel therapeutic agents.
This technical guide provides a foundational understanding of the synthesis and properties of this compound. The detailed protocols and data presented herein are intended to facilitate its preparation and application in research and development settings.
References
Key Features of Brominated Isoindolinone Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds and approved drugs.[1] The introduction of a bromine atom to this scaffold can significantly modulate a compound's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets. This strategic halogenation has led to the development of potent and selective inhibitors for a range of therapeutic targets, particularly in the field of oncology. This technical guide provides an in-depth overview of the core features of brominated isoindolinone compounds, focusing on their synthesis, biological activities as p53 activators, kinase inhibitors, and PARP inhibitors, and the experimental methodologies used for their evaluation.
Synthesis of Brominated Isoindolinones
The synthesis of brominated isoindolinones can be achieved through various methods, including the bromination of an existing isoindolinone core or by utilizing brominated starting materials in the construction of the heterocyclic ring system.
A common strategy involves the direct bromination of an isoindolinone precursor. For instance, 2-bromo-(S)-tryptophanol-derived isoindolinones can be prepared by treating the corresponding tryptophanol-derived isoindolinone with a brominating agent like pyridinium bromide perbromide (PyHBr3).[2] Other approaches may involve electrophilic aromatic substitution on the benzene ring of the isoindolinone scaffold.[3][4][5]
The Ugi four-component reaction is another versatile method for constructing the isoindolinone skeleton, which can be adapted to incorporate bromine-substituted reactants.[6] This one-pot reaction allows for the rapid assembly of diverse isoindolinone libraries from an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Biological Activities and Mechanisms of Action
Brominated isoindolinone compounds have demonstrated significant potential in several areas of drug discovery, primarily as anticancer agents. Their mechanisms of action are diverse and include the activation of the p53 tumor suppressor pathway, inhibition of protein kinases involved in cell cycle regulation and signaling, and interference with DNA repair pathways through the inhibition of Poly(ADP-ribose) polymerase (PARP).
p53 Activation
The p53 tumor suppressor protein plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[6][7] Certain brominated isoindolinones, particularly those derived from tryptophanol, have been identified as activators of the p53 pathway.[2] Bromination at the C2 position of the indole moiety in these compounds has been shown to enhance their metabolic stability and antiproliferative activity.[2]
Quantitative Data: Antiproliferative Activity of Brominated Tryptophanol-Derived Isoindolinones
The following table summarizes the growth inhibitory (GI50) values for a series of 2-bromo-(S)-tryptophanol-derived isoindolinones in the HCT116 human colon carcinoma cell line, both with wild-type p53 (p53+/+) and with p53 knocked out (p53-/-). This allows for an assessment of their p53-dependent activity.
| Compound | HCT116 p53+/+ GI50 (µM) | HCT116 p53-/- GI50 (µM) |
| 13d | 4.0 | 7.5 |
| 13d' | 31.1 | 25.4 |
| SLMP53-2 (7) | 8.0 | - |
| 13k | - | - |
| 13m | - | - |
| 13o | - | - |
| Data extracted from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[2] |
p53 Signaling Pathway
Caption: p53 signaling pathway and the role of brominated isoindolinones.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer.[8][9] The isoindolinone scaffold has been explored for the development of inhibitors of various kinases, including Aurora kinases and Cyclin-Dependent Kinases (CDKs), which are key regulators of mitosis and cell cycle progression.[10][11][12][13][14][15][16][17][18] While specific data on brominated isoindolinone kinase inhibitors is emerging, the core scaffold is a promising starting point for the design of such inhibitors.
Quantitative Data: Kinase Inhibitory Activity of Isoindolinone Derivatives
The following table presents IC50 values for representative non-brominated indolinone-based kinase inhibitors to illustrate the potential of the scaffold. Further investigation into the effects of bromination is a promising area of research.
| Compound | Target Kinase | IC50 (nM) |
| AT7519 | CDK1 | 190 |
| CDK2 | 44 | |
| CDK5 | 18 | |
| CDK9 | <10 | |
| Alisertib (MLN8237) | Aurora-A | 1.2 |
| Aurora-B | 396.5 | |
| Danusertib (PHA-739358) | Aurora-A | 13 |
| Aurora-B | 79 | |
| Aurora-C | 61 | |
| Data extracted from various sources.[13][19] |
Kinase Inhibition Experimental Workflow
Caption: General workflow for an in vitro kinase inhibition assay.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical for the repair of single-strand DNA breaks.[7][20][21] Inhibitors of PARP have emerged as a successful class of anticancer drugs, especially for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[22] The isoindolinone scaffold has been identified as a promising framework for the development of potent PARP1 inhibitors.[2] The introduction of bromine can influence the binding affinity and pharmacokinetic properties of these inhibitors.[23]
Quantitative Data: PARP Inhibitory Activity of Isoindolinone and Related Compounds
The table below shows IC50 values for several clinical PARP inhibitors to provide a benchmark for the potency of this class of drugs. The development of brominated isoindolinone-based PARP inhibitors is an active area of research.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) |
| Olaparib | 5 | - |
| Rucaparib | 7 | - |
| Niraparib | - | - |
| Talazoparib | 1 | - |
| Data extracted from various sources.[13][24][25][26] |
PARP Inhibition and DNA Repair Pathway
Caption: Role of PARP1 in DNA repair and its inhibition by brominated isoindolinones.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of brominated isoindolinone compounds. Below are protocols for key in vitro assays.
Synthesis of 2-Bromo-(S)-tryptophanol-derived Isoindolinones
This protocol is adapted from "Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators".[2]
-
Starting Material: (S)-tryptophanol-derived isoindolinone.
-
Bromination: To a solution of the starting isoindolinone in a mixture of THF/DCM at 0 °C, add a solution of pyridinium bromide perbromide (PyHBr3) in THF.
-
Reaction Monitoring: The reaction is typically instantaneous. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Antiproliferative Activity (Sulforhodamine B Assay)
This protocol is a standard method for assessing cytotoxicity in adherent cell lines.[1][7][12][20][24]
-
Cell Plating: Seed HCT116 cells in 96-well plates at a density of 5,000-20,000 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the brominated isoindolinone compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Cell Fixation: Discard the supernatant and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.
-
Staining: Wash the plates with water and air dry. Add 0.057% (w/v) Sulforhodamine B (SRB) solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 value, which is the concentration of the compound that inhibits cell growth by 50%.
In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring ADP production.[3][4][10][22][27]
-
Reagent Preparation: Prepare the kinase, substrate, and ATP solutions in kinase assay buffer. Prepare serial dilutions of the brominated isoindolinone inhibitor.
-
Kinase Reaction: In a 384-well plate, add the inhibitor solution, followed by the kinase solution. Pre-incubate to allow for compound binding. Initiate the reaction by adding the substrate/ATP mixture. Incubate at 30°C for 60 minutes.
-
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value from a dose-response curve.
In Vitro PARP1 Inhibition (Fluorescence Assay)
This assay measures the inhibition of PARP1 activity by quantifying the consumption of its substrate, NAD+.[2][6]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing PARP1 assay buffer, activated DNA, NAD+, and the brominated isoindolinone inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the PARP1 enzyme. Incubate the plate at room temperature with shaking.
-
Fluorophore Development: Stop the reaction and add reagents (e.g., acetophenone and KOH) to convert the remaining NAD+ into a fluorescent product.
-
Measurement: After a final incubation step, measure the fluorescence intensity using a microplate reader.
-
Data Analysis: A higher fluorescence signal corresponds to greater inhibition of PARP1 activity. Calculate the IC50 value from the dose-response curve.
Conclusion
Brominated isoindolinone compounds represent a versatile and promising class of molecules for drug discovery, particularly in oncology. The strategic incorporation of bromine can enhance their pharmacological properties, leading to potent and selective agents that modulate key cellular pathways involved in cancer progression. This guide has provided a comprehensive overview of their synthesis, biological activities, and the experimental methods used for their evaluation. Further exploration of the structure-activity relationships of brominated isoindolinones is warranted to unlock their full therapeutic potential.
References
- 1. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isoindolinone synthesis [organic-chemistry.org]
- 7. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 8. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 10. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Design and synthesis of novel indolinone Aurora B kinase inhibitors based on fragment-based drug discovery (FBDD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scirp.org [scirp.org]
- 27. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Boc Protected Isoindolinones for Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc protected isoindolinones represent a pivotal class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. The isoindolinone core is a privileged scaffold found in numerous biologically active natural products and synthetic molecules. The incorporation of the tert-butyloxycarbonyl (Boc) protecting group on the isoindolinone nitrogen provides a versatile handle for synthetic manipulation, enabling the facile introduction of various substituents and the construction of diverse molecular architectures. This strategic protection is crucial for controlling reactivity and achieving desired chemical transformations during the synthesis of complex molecules.[1][2]
This in-depth technical guide provides a comprehensive overview of N-Boc protected isoindolinones, covering their synthesis, chemical properties, and applications in drug discovery. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated quantitative data for easy comparison, and visualizations of relevant biological pathways.
Synthesis of N-Boc Protected Isoindolinones
The synthesis of N-Boc protected isoindolinones can be achieved through several strategic approaches, primarily involving the formation of the lactam ring from suitably functionalized aromatic precursors. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the isoindolinone core.
A general workflow for the synthesis of N-Boc protected isoindolinones is depicted below:
References
Methodological & Application
Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in the development of various pharmaceutical compounds.
Introduction
This compound (also known as 2-Boc-5-bromo-1-isoindolinone) is a heterocyclic building block of significant interest in medicinal chemistry. The presence of the bromo-substituent provides a handle for further functionalization via cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group offers a stable yet readily cleavable moiety, enabling its use in multi-step synthetic sequences. This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules.
Physicochemical Data
A summary of the key physicochemical properties of the target compound is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₃H₁₄BrNO₃ |
| Molecular Weight | 312.16 g/mol |
| CAS Number | 864866-80-8 |
| Appearance | White to off-white solid |
| Purity | ≥97% |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound via the N-acylation of 5-bromo-1-oxoisoindoline with di-tert-butyl dicarbonate.
Materials:
-
5-bromo-1-oxoisoindoline
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 5-bromo-1-oxoisoindoline (1.0 equivalent).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, catalytic amount, e.g., 0.1 equivalents) followed by the portion-wise addition of di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.
-
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Synthesis
To aid in understanding the experimental process and the chemical transformation, the following diagrams are provided.
Application Notes and Protocols for tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a bromo-substituted isoindolinone core with a Boc-protected nitrogen, makes it an ideal starting material for the synthesis of a variety of complex molecules. The bromine atom provides a reactive handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic transformations and can be readily removed under acidic conditions to enable further functionalization at the nitrogen atom.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Key Applications
-
PARP Inhibitor Synthesis: This compound is a crucial intermediate in the synthesis of potent PARP inhibitors, a class of targeted cancer therapeutics. The isoindolinone scaffold is a key pharmacophore that mimics the nicotinamide portion of the NAD+ cofactor, binding to the active site of the PARP enzyme.
-
PROTAC Development: The isoindolinone moiety can serve as a core component of PROTAC linkers. PROTACs are bifunctional molecules that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄BrNO₃ | --INVALID-LINK-- |
| Molecular Weight | 312.16 g/mol | --INVALID-LINK-- |
| CAS Number | 864866-80-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in dichloromethane, ethyl acetate, and methanol | N/A |
Table 2: Representative Yields for Key Synthetic Transformations
| Reaction | Product | Typical Yield |
| Suzuki-Miyaura Coupling | tert-Butyl 5-aryl-1-oxoisoindoline-2-carboxylate | 70-95% |
| Boc Deprotection | 5-Aryl-isoindolin-1-one | >90% |
Experimental Protocols
Protocol 1: Synthesis of a PARP Inhibitor Intermediate via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
Triphenylphosphine (PPh₃) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired tert-butyl 5-aryl-1-oxoisoindoline-2-carboxylate.
Protocol 2: Boc Deprotection to Yield the Isoindolinone Core
This protocol describes the removal of the Boc protecting group to yield the free amine, which can be further functionalized.
Materials:
-
tert-Butyl 5-aryl-1-oxoisoindoline-2-carboxylate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the tert-butyl 5-aryl-1-oxoisoindoline-2-carboxylate in dichloromethane.
-
Add trifluoroacetic acid (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 5-aryl-isoindolin-1-one.
Visualizations
Caption: Synthetic workflow for a PARP inhibitor core.
Caption: PROTAC synthesis and mechanism workflow.
Signaling Pathway
Caption: PARP inhibition signaling pathway.
Application Notes and Protocols: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a key heterocyclic building block in medicinal chemistry, primarily utilized as a versatile intermediate for the synthesis of complex bioactive molecules. The isoindolinone scaffold is a privileged structure found in a number of pharmacologically active compounds. The presence of a bromine atom at the 5-position offers a strategic handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the molecule and can be readily removed under acidic conditions to allow for further functionalization.
A significant application of this scaffold is in the development of potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1).[1] PARP-1 is a critical enzyme in the DNA damage response (DDR) pathway, specifically in the repair of single-strand breaks (SSBs).[1] Inhibitors of PARP-1 have emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, based on the principle of synthetic lethality.
These application notes provide detailed protocols for the synthesis and derivatization of this compound, as well as its application in the development of PARP-1 inhibitors, complete with quantitative data and a detailed biological assay protocol.
Key Applications
-
PARP-1 Inhibitors: The isoindolinone core serves as a scaffold for potent and selective PARP-1 inhibitors. The 5-bromo position can be functionalized to interact with specific residues in the catalytic domain of PARP-1, leading to enhanced potency and selectivity.[1]
-
PROTACs: This molecule can be used as a building block in the synthesis of Proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of target proteins.[2]
-
General Drug Discovery: The isoindolinone scaffold is present in a range of biologically active molecules, and this bromo-substituted intermediate provides a convenient starting point for the synthesis of diverse compound libraries for screening against various therapeutic targets.
Data Presentation
The following table summarizes the biological activity of a key PARP-1 inhibitor, NMS-P515, which can be synthesized from a derivative of this compound.
| Compound ID | Structure | Target | Biochemical Assay (Kd, µM) | Cellular Assay (IC50, µM) |
| NMS-P515 ((S)-13) | ![]() | PARP-1 | 0.016 | 0.027 |
| Olaparib (Positive Control) | ![]() | PARP-1 | - | 0.00747 (at 10µM NAD+) |
Note: The structure of NMS-P515 is provided for context as a key derivative. The synthesis would involve modification of the bromo- and Boc- groups of the parent molecule.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is based on general methods for the synthesis of N-substituted isoindolinones from 2-benzoylbenzoic acid derivatives.
Materials:
-
4-Bromo-2-formylbenzoic acid
-
tert-Butyl carbazate
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Argon or nitrogen inlet
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
To a solution of 4-bromo-2-formylbenzoic acid (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere, add tert-butyl carbazate (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude intermediate.
-
Dissolve the crude intermediate in DCM and add a catalytic amount of TFA.
-
Stir the reaction at room temperature overnight to facilitate cyclization.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling for Derivatization
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and water (4:1 mixture), degassed
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer with heating capabilities
-
Inert atmosphere (argon or nitrogen)
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir until TLC or LC-MS analysis indicates completion of the reaction (typically 2-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired 5-aryl-1-oxoisoindoline-2-carboxylate derivative.
Protocol 3: In Vitro PARP-1 Enzymatic Assay (Chemiluminescent)
This protocol is for determining the IC₅₀ of a test compound against PARP-1.
Materials:
-
Recombinant human PARP-1 enzyme
-
Histone-coated 96-well plates (e.g., white, high-binding)
-
Activated DNA (sheared salmon sperm DNA)
-
Biotinylated NAD+
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Blocking Buffer (e.g., 5% BSA in PBST)
-
Wash Buffer (PBST: PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
Test compound and positive control (e.g., Olaparib) dissolved in DMSO
-
Multichannel pipettes
-
Luminometer plate reader
Procedure:
-
Plate Preparation:
-
Wash the histone-coated 96-well plate three times with 200 µL/well of Wash Buffer.
-
Block the plate by adding 200 µL/well of Blocking Buffer and incubate for 90 minutes at room temperature.
-
Wash the plate three times with Wash Buffer and tap dry.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compound and Olaparib in PARP Assay Buffer. A typical starting concentration is 100 µM with 10-point, 3-fold dilutions. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Enzymatic Reaction:
-
Prepare a Master Mix containing PARP Assay Buffer, recombinant PARP-1 enzyme, and activated DNA.
-
Set up the plate with wells for "Blank" (no enzyme), "Positive Control" (enzyme, no inhibitor), and "Test Inhibitor" at various concentrations.
-
Add 25 µL of the appropriate inhibitor dilution or DMSO vehicle (for Positive Control) to the wells.
-
Add 25 µL of the Master Mix to all wells except the "Blank". Add 25 µL of PARP Assay Buffer to the "Blank" wells.
-
Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by washing the plate five times with Wash Buffer.
-
Add 100 µL of diluted Streptavidin-HRP (in Blocking Buffer) to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
Immediately read the luminescence on a plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" signal from all other readings.
-
Normalize the data to the "Positive Control" (100% activity) and "Blank" (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
-
Diagrams
Caption: PARP-1 inhibition in BRCA-deficient cancer cells.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
References
Application of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate in PROTACs: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate serves as a pivotal building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its unique chemical structure, featuring a Cereblon (CRBN) E3 ligase-binding isoindolinone core, a protective tert-butyloxycarbonyl (Boc) group, and a strategically placed bromine atom, makes it an ideal starting material for creating potent and specific protein degraders.
This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs, with a specific focus on the synthesis and evaluation of an exemplary PROTAC, HSD17B13 degrader 1.
Introduction to this compound in PROTACs
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery to eliminate target proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The isoindolinone scaffold of this compound is a well-established pharmacophore for binding to CRBN, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex. The bromine atom at the 5-position provides a versatile handle for the attachment of a linker through various cross-coupling reactions. The Boc protecting group on the isoindolinone nitrogen allows for controlled, stepwise synthesis of the final PROTAC molecule.
Application Example: HSD17B13 degrader 1
A concrete application of this compound is in the synthesis of HSD17B13 degrader 1 (HY-159651) , a PROTAC designed to target the 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) enzyme.[1][2] HSD17B13 is a lipid droplet-associated protein implicated in the progression of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3][4]
HSD17B13 degrader 1 is a chimeric molecule that brings HSD17B13 into proximity with the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of HSD17B13.
Quantitative Data for HSD17B13 Degrader 1
While specific DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values for HSD17B13 degrader 1 are not publicly available in the reviewed literature, the following table outlines the key parameters used to evaluate the efficacy of PROTACs. These parameters are typically determined through dose-response experiments analyzed by western blotting.
| Parameter | Description | Typical Units |
| DC50 | The concentration of the PROTAC at which 50% of the target protein is degraded. A lower DC50 value indicates higher potency. | nM or µM |
| Dmax | The maximum percentage of target protein degradation achievable with the PROTAC. | % |
| IC50 | The concentration of the PROTAC that inhibits the biological function of the target protein by 50%. | nM or µM |
Experimental Protocols
This section provides detailed protocols for the synthesis of a CRBN ligand from this compound and its subsequent incorporation into a PROTAC, as well as methods for evaluating the biological activity of the resulting degrader.
Synthesis of a Pomalidomide-based CRBN Ligand with a Linker Attachment Point
This protocol describes a general method for converting this compound into a pomalidomide-like CRBN ligand functionalized with a linker.
Step 1: Introduction of the Glutarimide Moiety
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Addition of Reagents: Add 3-aminopiperidine-2,6-dione hydrochloride (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Linker Attachment
-
Reaction Setup: The product from Step 1 (1 equivalent) is dissolved in a suitable solvent (e.g., DMF or dioxane).
-
Palladium-Catalyzed Cross-Coupling: Add a linker precursor with a suitable coupling partner (e.g., a boronic acid or ester for Suzuki coupling, or a terminal alkyne for Sonogashira coupling) (1.1 equivalents), a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., K2CO3 or Cs2CO3).
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-120 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter through celite to remove the catalyst, and concentrate the filtrate. The residue is then purified by column chromatography or preparative high-performance liquid chromatography (HPLC).
Step 3: Boc Deprotection
-
Reaction Setup: Dissolve the Boc-protected PROTAC precursor in a suitable solvent like dichloromethane (DCM).
-
Deprotection: Add an excess of trifluoroacetic acid (TFA) and stir the reaction at room temperature for 1-2 hours.
-
Work-up: Remove the solvent and excess TFA under reduced pressure to yield the final CRBN ligand-linker fragment, which can then be coupled to a POI ligand.
Diagram of Synthetic Workflow
Caption: Synthetic workflow for a PROTAC using the specified starting material.
Western Blot Protocol for Measuring Protein Degradation
This protocol details the steps to quantify the degradation of a target protein, such as HSD17B13, in response to PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 or other relevant cell lines expressing HSD17B13) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., HSD17B13 degrader 1) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4 °C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95 °C for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-HSD17B13) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4 °C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.
-
Diagram of Western Blot Workflow
Caption: Experimental workflow for Western Blot analysis.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-mediated protein degradation occurs via the ubiquitin-proteasome system.
-
Cell Treatment:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.
-
-
Immunoprecipitation:
-
Lyse the cells as described in the western blot protocol.
-
Incubate the cell lysates with an antibody against the target protein (e.g., anti-HSD17B13) and protein A/G agarose beads overnight at 4 °C to immunoprecipitate the target protein.
-
-
Western Blotting for Ubiquitin:
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in sample buffer.
-
Perform western blotting as described above, but probe the membrane with an anti-ubiquitin antibody.
-
-
Analysis:
-
An increase in the high-molecular-weight smear (polyubiquitinated protein) in the PROTAC-treated sample compared to the control indicates that the PROTAC induces ubiquitination of the target protein.
-
Diagram of PROTAC-Mediated Degradation Pathway
Caption: Signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of CRBN-recruiting PROTACs. Its application in the development of degraders for targets like HSD17B13 highlights its importance in the field of targeted protein degradation. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate novel PROTACs based on this key chemical building block. Careful optimization of the linker and thorough biological characterization are crucial for the development of potent and selective protein degraders for therapeutic applications.
References
Application Notes and Protocols: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate as a Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a key building block in medicinal chemistry, serving as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of a bromine atom at the 5-position of the isoindolinone core provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse functionalities. The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances the stability and solubility of the molecule and can be readily removed under acidic conditions, allowing for further synthetic manipulations. This intermediate is of particular interest in the development of targeted therapies, including Poly (ADP-ribose) polymerase (PARP) inhibitors and kinase inhibitors, which are at the forefront of cancer treatment.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄BrNO₃ | --INVALID-LINK-- |
| Molecular Weight | 312.16 g/mol | --INVALID-LINK-- |
| CAS Number | 864866-80-8 | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in organic solvents such as dichloromethane, tetrahydrofuran, and dimethylformamide. | General chemical knowledge |
Applications in Pharmaceutical Synthesis
The unique structural features of this compound make it an ideal starting material for the synthesis of complex heterocyclic compounds with therapeutic potential.
Synthesis of PARP Inhibitors
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP leads to synthetic lethality, making PARP inhibitors a highly effective class of anticancer drugs. The isoindolinone scaffold is a core component of several potent PARP inhibitors, including Niraparib and Talazoparib. The bromo-substituted intermediate can be utilized in palladium-catalyzed cross-coupling reactions to introduce the necessary aryl or heteroaryl groups found in these inhibitors.
Signaling Pathway of PARP Inhibition
Caption: PARP Inhibition Pathway
Synthesis of Kinase Inhibitors
Kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of proteins. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of targeted therapeutics. The isoindolinone core can be elaborated into various kinase inhibitor scaffolds through functionalization at the 5-position, leading to the development of potent and selective inhibitors of receptor tyrosine kinases (RTKs) and other kinases.
General Receptor Tyrosine Kinase (RTK) Signaling Pathway
Caption: RTK Signaling Pathway
Experimental Protocols
The following protocols describe key synthetic transformations of this compound. These are representative procedures and may require optimization for specific substrates and scales.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol details the palladium-catalyzed coupling of this compound with an arylboronic acid. This reaction is fundamental for the synthesis of biaryl structures common in many pharmaceutical agents.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki Coupling Workflow
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-1-oxoisoindoline derivative.
Representative Data (for a similar substrate):
| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/EtOH/H₂O | 100 | 16 | 78 |
| 3-Pyridinylboronic acid | Pd(dppf)Cl₂ | K₃PO₄ | DMF | 110 | 8 | 72 |
Note: The data presented is representative for Suzuki-Miyaura couplings of similar bromo-substituted N-Boc protected heterocyclic systems and serves as a guideline for optimization.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol describes the palladium-catalyzed amination of this compound, a key step in the synthesis of compounds containing an amino linkage at the 5-position, which is a common feature in many kinase inhibitors.
Experimental Workflow for Buchwald-Hartwig Amination
Application Notes and Protocols for Cross-Coupling Reactions with tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of substituted isoindolinone scaffolds, which are key components in a range of biologically active molecules, including PARP inhibitors. The protocols outlined below are based on established methodologies for cross-coupling reactions of aryl bromides and are intended to serve as a comprehensive guide for the synthesis of diverse derivatives.
Introduction
This compound is a key intermediate in the synthesis of complex organic molecules. The presence of a bromine atom on the aromatic ring allows for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents at this position. The Boc-protecting group on the isoindolinone nitrogen enhances the substrate's stability and solubility in organic solvents, facilitating its use in synthesis. This document details protocols for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
General Experimental Workflow
The following diagram illustrates a general workflow for performing a cross-coupling reaction with this compound.
Caption: General workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl compounds.
Representative Protocol:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or a combination of Pd(OAc)₂ (0.02 equiv) and a suitable ligand like SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O | 90 | 4 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | 2 | 95 |
| 3 | 3-Pyridinylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (2) | DMF | 80 | 6 | 88 |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene. It is a powerful tool for the synthesis of substituted alkenes.
Representative Protocol:
-
In a sealed tube, combine this compound (1.0 equiv), the desired alkene (e.g., styrene or an acrylate, 1.5 equiv), a palladium catalyst such as Pd(OAc)₂ (0.02 equiv), and a phosphine ligand like P(o-tolyl)₃ (0.04 equiv).
-
Add a base, typically a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0 equiv), and a solvent such as DMF or acetonitrile.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Seal the tube and heat the reaction to 100-120 °C for 12-24 hours.
-
After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove the precipitated salts.
-
Wash the filtrate with water, dry the organic phase, and concentrate.
-
Purify the residue by column chromatography to obtain the desired product.
Quantitative Data for Heck Coupling:
| Entry | Alkene | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) / P(o-tolyl)₃ (4) | Et₃N (2) | DMF | 110 | 16 | 85 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | DIPEA (2) | Acetonitrile | 100 | 18 | 89 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | K₂CO₃ (2) | DMA | 120 | 12 | 78 |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is essential for the synthesis of substituted alkynes.
Representative Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 equiv), and a copper(I) co-catalyst like CuI (0.05 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add a degassed solvent, typically a tertiary amine such as triethylamine or a mixture of THF and triethylamine.
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at room temperature to 50 °C for 2-8 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite and wash with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Quantitative Data for Sonogashira Coupling:
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | RT | 4 | 94 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPEA | DMF | 50 | 2 | 91 |
| 3 | 1-Heptyne | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 40 | 6 | 87 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the synthesis of a wide variety of aryl amines.
Representative Protocol:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 equiv), a palladium pre-catalyst (e.g., a G3-palladacycle, 0.02 equiv), a suitable phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv).
-
Add the desired amine (1.2 equiv) and an anhydrous, degassed solvent like toluene or dioxane.
-
Seal the tube and heat the mixture to 80-110 °C for 4-24 hours.
-
After the reaction is complete, cool to room temperature, and quench with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over MgSO₄.
-
Remove the solvent in vacuo and purify the product by column chromatography.
Quantitative Data for Buchwald-Hartwig Amination:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 8 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 12 | 86 |
| 3 | Benzylamine | Pd₂ (dba)₃ (1) | BINAP (2) | LiHMDS (1.5) | THF | 80 | 16 | 82 |
Possible Cross-Coupling Reactions
The following diagram illustrates the different classes of cross-coupling reactions that can be performed on this compound.
Application Notes and Protocols for NMR Spectroscopy of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a key intermediate in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural elucidation is crucial for ensuring the identity and purity of downstream products. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous characterization of such molecules. This document provides detailed application notes and experimental protocols for the ¹H and ¹³C NMR analysis of this compound.
Spectroscopic Data
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons, the methylene protons of the isoindoline ring, and the protons of the tert-butyl protecting group. A representative spectrum is available from commercial suppliers[1]. Based on spectral analysis, the following chemical shifts and multiplicities can be assigned:
Table 1: ¹H NMR Chemical Shifts and Multiplicities
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (3H) | ~7.6 - 7.9 | Multiplet | 3H |
| Methylene (-CH₂-) | ~4.8 | Singlet | 2H |
| tert-Butyl (-C(CH₃)₃) | ~1.6 | Singlet | 9H |
Note: The exact chemical shifts of the aromatic protons may vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
Experimental ¹³C NMR data for this compound is not currently available in published literature. However, predicted chemical shifts, based on computational models and comparison with similar structures, provide a valuable reference for spectral assignment.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O, amide) | ~167 |
| Carbonyl (C=O, carbamate) | ~152 |
| Aromatic (quaternary, C-Br) | ~125 |
| Aromatic (quaternary) | ~145, ~133 |
| Aromatic (CH) | ~134, ~126, ~124 |
| Methylene (-CH₂-) | ~50 |
| tert-Butyl (quaternary C) | ~84 |
| tert-Butyl (-CH₃) | ~28 |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation and NMR analysis of this compound.
Sample Preparation Protocol
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Sample Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for this type of molecule.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Internal Standard: For precise chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition Protocol
The following are general parameters for acquiring 1D NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 scans.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum.
Synthetic Pathway and Experimental Workflow
This compound is typically synthesized as a protected intermediate. The following diagrams illustrate a plausible synthetic route and the general workflow for its NMR analysis.
Caption: Plausible synthetic pathway for this compound.
Caption: General experimental workflow for NMR analysis.
References
Application Note: High-Purity Purification of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate via Recrystallization
Abstract
This application note details a robust and reproducible protocol for the purification of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The described method utilizes a mixed-solvent recrystallization technique to effectively remove impurities, yielding a product of high purity suitable for downstream applications in drug development and medicinal chemistry. This document provides a step-by-step experimental protocol, a summary of expected results, and a visual workflow to guide researchers in achieving optimal purification outcomes.
Introduction
This compound is a crucial building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the desired reactivity and to minimize the formation of side products in subsequent synthetic steps. Recrystallization is a powerful and economical technique for the purification of solid organic compounds.[1] The principle of this method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[2] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but will exhibit high solubility at an elevated temperature.[3] This application note outlines an optimized recrystallization protocol for this compound, employing a mixed solvent system of ethyl acetate and hexane to achieve high purity and yield.
Experimental Protocol
Materials:
-
Crude this compound
-
Ethyl acetate (ACS grade or higher)
-
n-Hexane (ACS grade or higher)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g of crude this compound. To this, add a minimal amount of ethyl acetate (approximately 20-30 mL) and gently heat the mixture to 60-70 °C while stirring. Continue to add ethyl acetate portion-wise until the solid is completely dissolved.[4]
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration using a pre-heated funnel to remove them.
-
Induction of Crystallization: While the solution is still warm, slowly add n-hexane dropwise with continuous stirring. The addition of the anti-solvent, hexane, will decrease the solubility of the product and induce cloudiness (precipitation). Continue adding hexane until the cloudiness persists.
-
Clarification: To ensure the formation of well-defined crystals, add a few drops of hot ethyl acetate back into the cloudy solution until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[5] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold n-hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product should be a white to off-white crystalline solid.
Data Presentation
The following table summarizes the expected quantitative data from the recrystallization of this compound using the described protocol.
| Parameter | Crude Material | Purified Material |
| Appearance | Light yellow solid | White crystalline solid |
| Weight | 10.0 g | 8.5 g |
| Purity (by HPLC) | 92.5% | >99.0% |
| Yield | - | 85% |
| Melting Point | 145-149 °C | 152-154 °C |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of a solid, it may be due to cooling the solution too quickly or the presence of impurities that lower the melting point. To resolve this, reheat the solution to dissolve the oil, add a small amount of the "good" solvent (ethyl acetate), and allow it to cool more slowly.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute. In this case, gently heat the solution to evaporate some of the solvent and then allow it to cool again. Scratching the inside of the flask with a glass rod can also help to induce crystallization by providing nucleation sites.
-
Low Yield: A low yield may result from using too much solvent during the dissolution step or from washing the crystals with an excessive amount of cold solvent.[4] Ensure to use the minimum amount of hot solvent necessary for dissolution and a minimal amount of cold solvent for washing.
Conclusion
The recrystallization protocol detailed in this application note provides an effective and reliable method for the purification of this compound. By utilizing a mixed-solvent system of ethyl acetate and n-hexane, researchers can consistently obtain a high-purity product with a good yield. This protocol is well-suited for professionals in drug development and organic synthesis who require high-quality starting materials for their research endeavors.
References
Application Notes and Protocols: Tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling, storage, and utilization of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and organic synthesis.
Physicochemical Properties
This compound is a vital building block in the development of complex molecules, particularly in the synthesis of indoline-based compounds for pharmaceutical applications. Its bromo-functionalization allows for diverse downstream chemical modifications.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄BrNO₃ | [1][2][3] |
| Molecular Weight | 312.16 g/mol | [1][2][3] |
| CAS Number | 864866-80-8 | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Solid, semi-solid, or liquid | |
| Purity | Typically ≥97% | [4] |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and dichloromethane. | General chemical knowledge |
| Topological Polar Surface Area (TPSA) | 46.61 Ų | [3] |
| LogP | 3.2733 | [3] |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity and safety of this compound.
Storage Conditions
| Parameter | Recommendation | Reference |
| Temperature | Room temperature or 2-8°C. | [3][5] |
| Atmosphere | Store in a dry, well-ventilated place. | [5][6] |
| Container | Keep container tightly sealed. | [5] |
| Incompatible Materials | Strong oxidizing agents and strong reducing agents. | [7] |
Handling Protocol
Personal Protective Equipment (PPE) is mandatory.
-
Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[7]
-
Personal Protective Equipment (PPE) :
-
General Hygiene : Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[6] Wash hands thoroughly after handling.[6]
Safety Information and Hazard Profile
This compound is classified as hazardous.[6][7]
| Hazard Class | GHS Classification | Hazard Statement | Precautionary Statement | Reference |
| Acute Oral Toxicity | Category 4 | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. | [6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [6] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water. | [6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove victim to fresh air. | [6] |
Signal Word: Warning[6]
Experimental Protocols
This compound is a versatile intermediate. The bromo group is suitable for cross-coupling reactions, and the Boc protecting group can be removed under acidic conditions.
Protocol for a Suzuki Cross-Coupling Reaction
This protocol describes a general procedure for a Suzuki cross-coupling reaction to introduce a new carbon-carbon bond at the 5-position of the isoindolinone core.
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Methodology:
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid or boronic ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq), and a base like potassium carbonate (2.0-3.0 eq).
-
Solvent Addition : Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Reaction : Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup : Cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol for Boc-Deprotection
This protocol outlines the removal of the tert-butoxycarbonyl (Boc) protecting group to yield the free amine.
Caption: Workflow for the acidic removal of a Boc protecting group.
Methodology:
-
Reaction Setup : Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM).
-
Acid Addition : Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) (5-10 eq) dropwise.
-
Reaction : Remove the ice bath and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is no longer present.
-
Workup : Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.
-
Neutralization and Extraction : Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the deprotected product.
Applications in Drug Discovery
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. It is notably used as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).[8] PROTACs are bifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.[8]
Caption: General mechanism of action for a PROTAC molecule.
References
- 1. This compound | C13H14BrNO3 | CID 23158154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:864866-80-8 - Sunway Pharm Ltd [3wpharm.com]
- 3. chemscene.com [chemscene.com]
- 4. calpaclab.com [calpaclab.com]
- 5. tert-butyl 5-bromo-2-oxoindoline-1-carboxylate [myskinrecipes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Biological Activity Screening of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for screening the biological activities of derivatives of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. While specific biological data for derivatives of this exact starting material is not extensively available in public literature, this document outlines protocols and presents example data from closely related 5-bromo-isoindolinone analogs to guide researchers in their investigations. The isoindolinone scaffold is a well-established pharmacophore with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.
Data Presentation: Biological Activities of 5-Bromo-Isoindolinone Derivatives
The following tables summarize quantitative data for various 5-bromo-isoindolinone derivatives, demonstrating their potential as therapeutic agents. This data should be considered representative for designing screening cascades for novel derivatives of this compound.
Table 1: Anticancer Activity of 5-Bromo-3-Substituted-Hydrazono-1H-2-Indolinone Derivatives
| Compound ID | Modification | Cancer Cell Line | GI50 (µM) | Reference |
| 2f | 4-fluoro-phenylthiosemicarbazone | Breast (BT-549) | 0.398 | [1] |
| Non-Small Cell Lung (NCI-H23) | 0.794 | [1] | ||
| Ovarian (IGROV1) | 0.955 | [1] |
GI50: The concentration required to inhibit cell growth by 50%.
Table 2: In Vivo Anti-Inflammatory Activity of 5-Bromo-2-oxoindolin-3-ylidene Derivatives
| Compound ID | Modification | % Inhibition of Paw Edema | Reference |
| VIId | 2-Hydroxy-N'-(5-bromo-2-oxoindolin-3-ylidene)benzohydrazide | 63% | [2] |
| Indomethacin | Standard Drug | Not Specified | [2] |
% Inhibition of carrageenan-induced paw edema in rats.
Table 3: Antimicrobial Activity of Brominated Compounds (Illustrative)
| Compound Type | Target Organism | MIC (µg/mL) | Reference |
| Brominated Alkaloid | Staphylococcus aureus (MRSA) | 32 | [3] |
| Escherichia coli | 32 | [3] | |
| 6-Bromoindolglyoxylamide | Staphylococcus aureus | >50 | [4] |
| Pseudomonas aeruginosa | >50 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures for in vitro and in vivo screening of novel chemical entities.
Protocol 1: In Vitro Anticancer Activity - MTT Assay for Cytotoxicity
This protocol is used to determine the cytotoxic effects of the synthesized derivatives on various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The GI50 value can be determined by plotting the percentage of viability against the compound concentration.
Protocol 2: In Vivo Anti-Inflammatory Activity - Carrageenan-Induced Paw Edema
This protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats or Swiss albino mice
-
Test compounds
-
Carrageenan solution (1% w/v in saline)
-
Standard drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally to different groups of animals. The control group receives the vehicle only.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Protocol 3: Antimicrobial Activity - Broth Microdilution Method for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized derivatives against various microbial strains.
Materials:
-
Bacterial and/or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add an equal volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis and primary cytotoxicity evaluation of new 5-bromo-3-substituted-hydrazono-1H-2-indolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the synthesis of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to improve reaction yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the N-Boc protection of 5-bromoisoindolin-1-one.
Issue 1: Low or No Yield of Product
Question: My reaction is resulting in a low or negligible yield of this compound. What are the potential causes and how can I address them?
Answer: Low yields in this synthesis can arise from several factors related to the reagents, reaction conditions, or the nature of the starting material. Below is a systematic approach to troubleshoot this issue.
| Potential Cause | Troubleshooting Action | Rationale |
| Insufficient Base | - Use a stronger base (e.g., DMAP as a catalyst with a tertiary amine base). - Ensure at least stoichiometric amounts of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) are used. | The lactam nitrogen of 5-bromoisoindolin-1-one is weakly nucleophilic. A suitable base is required to facilitate the reaction with di-tert-butyl dicarbonate ((Boc)₂O). DMAP can act as a nucleophilic catalyst, significantly accelerating the reaction.[1][2] |
| Low Reagent Reactivity | - Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O. - Check the quality of the (Boc)₂O; it can degrade over time. | Ensuring a slight excess of the Boc-anhydride can help drive the reaction to completion. |
| Suboptimal Solvent | - Use a polar aprotic solvent such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. - Ensure the 5-bromoisoindolin-1-one is fully dissolved. | The choice of solvent is crucial for ensuring all reactants are in solution and can interact effectively.[1] |
| Low Reaction Temperature | - Gently warm the reaction mixture to 40-50 °C. - Monitor the reaction closely by TLC to avoid side product formation. | Increasing the temperature can enhance the reaction rate, especially with weakly nucleophilic substrates.[1] |
Issue 2: Formation of Side Products
Question: I am observing significant impurity spots on my TLC analysis. What are the likely side products and how can I minimize their formation?
Answer: Side product formation can complicate purification and reduce the overall yield. Common side products in Boc protection reactions and strategies to mitigate them are outlined below.
| Side Product | Prevention Strategy | Explanation |
| Unreacted Starting Material | - Increase reaction time or temperature. - Add a catalytic amount of DMAP. - Use a slight excess of (Boc)₂O. | Incomplete reactions are a common source of impurities. Optimizing reaction conditions can help drive the reaction to completion. |
| Hydrolysis of (Boc)₂O | - Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Di-tert-butyl dicarbonate is sensitive to moisture and can hydrolyze, reducing its availability for the desired reaction. |
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the N-Boc protection of 5-bromoisoindolin-1-one?
A1: While not strictly essential in all N-Boc protection reactions, for a weakly nucleophilic lactam like 5-bromoisoindolin-1-one, a base is highly recommended to achieve a reasonable reaction rate and yield. The base deprotonates the lactam nitrogen, increasing its nucleophilicity. For challenging substrates, a catalytic amount of a stronger, nucleophilic base like 4-(Dimethylamino)pyridine (DMAP) is often used in conjunction with a stoichiometric amount of a weaker base like triethylamine.[1][2]
Q2: What is the role of 4-(Dimethylamino)pyridine (DMAP) in this reaction?
A2: DMAP acts as a nucleophilic catalyst. It reacts with di-tert-butyl dicarbonate to form a highly reactive intermediate, which is then more readily attacked by the weakly nucleophilic lactam nitrogen of 5-bromoisoindolin-1-one. This significantly accelerates the rate of the reaction.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (5-bromoisoindolin-1-one) and the product (this compound). The starting material is more polar and will have a lower Rf value than the less polar Boc-protected product. Staining with potassium permanganate can help visualize the spots.
Q4: What are the best practices for purifying the final product?
A4: After the reaction is complete, a standard aqueous workup is typically performed to remove the base and other water-soluble impurities. The crude product can then be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.[3] For highly pure material, recrystallization from a suitable solvent system may be an option.[3]
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific experimental setup and reagent quality.
Materials:
-
5-bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-bromoisoindolin-1-one (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield.
References
Navigating the Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Technical Troubleshooting Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a critical step in the development of various pharmaceutical compounds. However, like any multi-step organic synthesis, it is not without its challenges. The formation of impurities can lead to reduced yields, difficult purification, and potential downstream complications. This technical support center provides a troubleshooting guide in a question-and-answer format to address common issues encountered during this synthesis, with a focus on identifying and mitigating the formation of key impurities.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My reaction to produce 5-bromo-2-methylbenzoic acid from 2-methylbenzoic acid is showing a significant amount of an isomeric impurity. What is this impurity and how can I minimize it?
A: The most common isomeric impurity in the bromination of 2-methylbenzoic acid is 3-bromo-2-methylbenzoic acid . The formation of this isomer is a known side reaction.
Troubleshooting:
-
Reaction Conditions: Carefully control the reaction temperature and the rate of bromine addition. Running the reaction at a lower temperature can sometimes favor the formation of the desired 5-bromo isomer.
-
Purification: The two isomers can often be separated by fractional crystallization or column chromatography. However, optimizing the reaction to minimize the formation of the 3-bromo isomer is the most efficient approach.
Q2: During the N-Boc protection of 5-bromoisoindolin-1-one, I'm observing byproducts that are difficult to remove. What are these and how can I avoid them?
A: While the N-tert-butoxycarbonylation of lactams is generally a clean reaction, potential side products can arise from the decomposition of the Boc-anhydride or incomplete reaction.
Potential Impurities:
-
Unreacted 5-bromoisoindolin-1-one: This is the most common impurity if the reaction does not go to completion.
-
tert-Butanol and CO₂: These are byproducts of the reaction and are typically removed during workup and purification.
-
Di-tert-butyl carbonate: Can be present if an excess of Boc-anhydride is used.
Troubleshooting:
-
Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of Di-tert-butyl dicarbonate ((Boc)₂O) to ensure complete conversion of the starting material.
-
Base: A non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), should be used to scavenge the acid produced during the reaction.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are recommended to prevent hydrolysis of the Boc-anhydride.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the complete consumption of the starting material.
Q3: The conversion of 5-bromo-2-methylbenzoic acid to the intermediate 2-(bromomethyl)-5-bromobenzoyl bromide seems to be generating multiple products. What are the likely side reactions?
A: This step involves both benzylic bromination and acid bromide formation, which can lead to several impurities if not controlled properly.
Potential Impurities:
-
5-bromo-2-(dibromomethyl)benzoic acid: From over-bromination of the methyl group.
-
Unreacted 5-bromo-2-methylbenzoic acid: Incomplete reaction.
-
Polymeric materials: Can form under harsh reaction conditions.
Troubleshooting:
-
Brominating Agent: Use a controlled amount of a suitable brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reaction Conditions: Maintain careful control over the reaction temperature and reaction time to avoid over-bromination.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
Q4: My final cyclization step to form the isoindolinone ring is giving a low yield. What are the potential issues?
A: The intramolecular cyclization is a critical step that can be hampered by several factors.
Potential Issues:
-
Purity of the Precursor: Impurities from the previous steps can interfere with the cyclization.
-
Reaction Conditions: The choice of base and solvent is crucial. A strong, non-nucleophilic base is often required to facilitate the ring closure.
-
Steric Hindrance: The bulky tert-butyl group can sometimes hinder the cyclization.
Troubleshooting:
-
Purification of Intermediate: Ensure the 2-(bromomethyl)-5-bromobenzoyl precursor is of high purity before proceeding with the cyclization.
-
Optimization of Conditions: Screen different bases (e.g., potassium carbonate, sodium hydride) and solvents to find the optimal conditions for the cyclization.
-
Temperature Control: The reaction may require heating to overcome the activation energy, but excessive heat can lead to decomposition.
Summary of Potential Impurities and Mitigation Strategies
| Impurity Name | Stage of Formation | Potential Cause | Mitigation Strategy |
| 3-bromo-2-methylbenzoic acid | Bromination of 2-methylbenzoic acid | Non-regioselective bromination | Control reaction temperature; optimize brominating agent and catalyst. |
| Unreacted 5-bromoisoindolin-1-one | N-Boc Protection | Incomplete reaction | Use a slight excess of (Boc)₂O; ensure adequate reaction time. |
| 5-bromo-2-(dibromomethyl)benzoic acid | Benzylic Bromination | Over-bromination | Use a controlled amount of brominating agent; monitor reaction closely. |
| Polymeric byproducts | Multiple stages | Harsh reaction conditions (high temperature, strong acids/bases) | Maintain careful temperature control; use milder reagents where possible. |
Experimental Workflow Troubleshooting
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
This guide provides a starting point for addressing common impurities and challenges in the synthesis of this compound. Successful synthesis relies on careful control of reaction parameters, diligent monitoring of reaction progress, and effective purification strategies. For novel or unexpected impurities, further analytical investigation, such as NMR, MS, and HPLC analysis, is essential for definitive identification and subsequent troubleshooting.
Overcoming solubility issues with tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a moderately polar molecule. Generally, N-Boc protected compounds exhibit improved solubility in common organic solvents compared to their unprotected counterparts. It is expected to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), as well as chlorinated solvents like dichloromethane (DCM) and chloroform. Its solubility in alcohols like ethanol and methanol is likely to be moderate, while it is expected to have low solubility in non-polar solvents and water.
Q2: I am observing incomplete dissolution of the compound in my chosen solvent. What could be the reason?
A2: Incomplete dissolution can be due to several factors:
-
Insufficient Solvent Volume: The concentration of the compound may be above its solubility limit in the chosen solvent at the current temperature.
-
Low Temperature: The solubility of most compounds, including this one, is temperature-dependent. Room temperature may not be sufficient for complete dissolution.
-
Solvent Purity: The presence of impurities or water in the organic solvent can affect the solubility of the compound.
-
Compound Purity: Impurities in the this compound itself can impact its dissolution characteristics.
Q3: Can I heat the mixture to improve the solubility of this compound?
A3: Yes, gentle heating can be an effective method to increase the solubility of this compound. However, it is crucial to monitor the temperature to avoid any potential degradation. It is advisable to heat the solution gradually in a water bath and observe for any color changes that might indicate decomposition.
Q4: Are there any recommended solvent mixtures (co-solvents) for this compound?
Troubleshooting Guide
Issue: The compound has precipitated out of solution after cooling.
-
Possible Cause: The solution was likely saturated or supersaturated at a higher temperature, and the compound crashed out as the temperature decreased.
-
Solution:
-
Gently reheat the solution to redissolve the precipitate.
-
Add a small amount of additional solvent to decrease the overall concentration.
-
Allow the solution to cool to room temperature slowly. Rapid cooling can promote precipitation.
-
If the compound is intended for use at room temperature, ensure the final concentration is below its room temperature solubility limit.
-
Issue: The compound "oils out" instead of dissolving or forming crystals.
-
Possible Cause: "Oiling out" can occur if the melting point of the compound is lower than the boiling point of the solvent, or if there are significant impurities present.
-
Solution:
-
Try a different solvent with a lower boiling point.
-
Add a co-solvent to modify the polarity of the solvent system.
-
If impurities are suspected, purify the compound by column chromatography before attempting dissolution.
-
Quantitative Data Summary
The following table provides estimated solubility categories for this compound in common laboratory solvents. These are estimates based on the general properties of structurally related compounds and should be confirmed experimentally.
| Solvent | Chemical Formula | Estimated Solubility Category |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Highly Soluble |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Soluble |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble |
| Chloroform | CHCl₃ | Soluble |
| Tetrahydrofuran (THF) | C₄H₈O | Moderately Soluble |
| Ethyl Acetate | C₄H₈O₂ | Moderately Soluble |
| Acetone | C₃H₆O | Sparingly Soluble |
| Methanol | CH₄O | Sparingly Soluble |
| Ethanol | C₂H₆O | Sparingly Soluble |
| Water | H₂O | Insoluble |
| Hexanes | C₆H₁₄ | Insoluble |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
Objective: To determine the approximate solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent (e.g., Dichloromethane)
-
Vials with caps
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh out a precise amount (e.g., 5 mg) of this compound into a clean, dry vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex the mixture for 1-2 minutes at room temperature.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has not fully dissolved, place the vial in a water bath sonicator for 5-10 minutes.
-
If the solid remains, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing and sonicating after each addition, until the solid is completely dissolved.
-
Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility (in mg/mL).
Protocol 2: Preparation of a Stock Solution
Objective: To prepare a stock solution of this compound at a desired concentration.
Materials:
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This compound
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High-purity solvent (e.g., DMSO)
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Volumetric flask
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Analytical balance
Procedure:
-
Calculate the mass of this compound required to prepare the desired volume and concentration of the stock solution.
-
Carefully weigh the calculated amount of the compound and transfer it to the volumetric flask.
-
Add a portion of the solvent to the flask (approximately half of the final volume).
-
Swirl the flask gently to dissolve the compound. If necessary, use a vortex mixer or a water bath sonicator to aid dissolution.
-
Once the compound is fully dissolved, add the solvent to the flask up to the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Store the stock solution appropriately, protected from light and moisture.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Workflow for solubility determination.
Technical Support Center: Bromination of N-Boc-Isoindolinone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the side reactions encountered during the bromination of N-Boc-isoindolinone.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of N-Boc-isoindolinone?
A1: The most prevalent side reactions include:
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Over-bromination: Introduction of more than one bromine atom onto the aromatic ring, leading to di- or tri-brominated products.
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N-Boc Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group, particularly under acidic conditions that can be generated in situ.
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Formation of Regioisomers: Bromination at undesired positions on the aromatic ring, resulting in a mixture of isomeric products.
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Benzylic Bromination: If the isoindolinone core has alkyl substituents, bromination at the benzylic position can occur, especially when using N-bromosuccinimide (NBS) under radical-promoting conditions.
Q2: Which brominating agents are typically used for N-Boc-isoindolinone?
A2: N-Bromosuccinimide (NBS) is a commonly used reagent for the bromination of activated aromatic rings and is a suitable choice for N-Boc-isoindolinone. Elemental bromine (Br₂) can also be employed, often in the presence of a Lewis acid catalyst. However, NBS is often preferred due to its solid nature, ease of handling, and potentially higher selectivity.
Q3: What is the expected regioselectivity for the bromination of N-Boc-isoindolinone?
A3: The regioselectivity of electrophilic aromatic substitution on the N-Boc-isoindolinone ring is primarily governed by the directing effects of the amide and carbonyl groups. The lone pair on the nitrogen atom directs ortho and para to its position, while the carbonyl group is deactivating and meta-directing. The substitution pattern will be a result of the interplay of these electronic effects. Computational studies and experimental data on similar systems suggest that bromination is likely to occur at specific positions on the benzene ring of the isoindolinone core.
Q4: Can the N-Boc protecting group be cleaved during the bromination reaction?
A4: Yes, the N-Boc group is susceptible to cleavage under acidic conditions.[1][2] Since bromination reactions can produce hydrobromic acid (HBr) as a byproduct, this can lead to partial or complete deprotection of the N-Boc group. The stability of the Boc group is dependent on the reaction temperature and the concentration of the acid generated.
Troubleshooting Guide
This guide addresses specific issues that may arise during the bromination of N-Boc-isoindolinone and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mono-brominated product and presence of di- or tri-brominated byproducts. | Excess of brominating agent (e.g., NBS or Br₂). | Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents for mono-bromination. Perform the reaction at a lower temperature to improve selectivity. |
| Significant amount of N-Boc deprotected product observed. | Generation of HBr during the reaction, leading to acidic conditions. | Add a non-nucleophilic, acid-scavenging base to the reaction mixture, such as sodium bicarbonate or 2,6-lutidine. Perform the reaction at a lower temperature to minimize the rate of deprotection. |
| Formation of a mixture of regioisomers. | Insufficient control over reaction conditions. | Optimize the reaction temperature and solvent. Lowering the temperature can often increase regioselectivity. The choice of solvent can also influence the outcome; consider solvents like dichloromethane (DCM), chloroform, or acetonitrile. |
| Presence of benzylic bromination side products (if applicable). | Use of NBS under conditions that favor radical reactions (e.g., presence of radical initiators, high temperatures, or UV light). | If aromatic bromination is desired, avoid the use of radical initiators. Keep the reaction mixture in the dark and use moderate temperatures. |
| Incomplete reaction or low conversion. | Insufficient reactivity of the substrate or deactivation by the N-Boc group. | Increase the reaction temperature cautiously, while monitoring for side product formation. Consider using a more polar solvent to enhance the reaction rate. A catalytic amount of a mild Lewis acid might be necessary with less reactive substrates, but care must be taken to avoid N-Boc deprotection. |
Experimental Protocols
Protocol 1: Mono-bromination of N-Boc-isoindolinone using NBS
This protocol provides a general method for the mono-bromination of N-Boc-isoindolinone, with considerations for minimizing common side reactions.
Materials:
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N-Boc-isoindolinone
-
N-Bromosuccinimide (NBS)
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Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
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Standard glassware for workup and purification
Procedure:
-
To a solution of N-Boc-isoindolinone (1.0 eq) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask, add sodium bicarbonate (1.5 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Add N-bromosuccinimide (1.05 eq) portion-wise over 10-15 minutes while stirring vigorously.
-
Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
If the reaction is sluggish, allow it to warm slowly to room temperature and continue to monitor.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired mono-brominated product.
Troubleshooting Notes for this Protocol:
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If over-bromination is observed, reduce the equivalents of NBS to 1.0 and maintain the reaction temperature at 0 °C or lower.
-
If N-Boc deprotection is a significant issue, consider using a less polar solvent or adding a bulkier, non-nucleophilic base.
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The regioselectivity can be solvent-dependent. If a mixture of isomers is obtained, screening other aprotic solvents may be beneficial.
Visualizations
Logical Relationship of Side Reactions
Caption: Key side reactions in the bromination of N-Boc-isoindolinone.
Experimental Workflow for Bromination and Troubleshooting
Caption: Workflow for bromination with integrated troubleshooting loops.
References
Column chromatography purification of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
This technical support guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the column chromatography purification of this compound?
A1: A common eluent system for purifying N-Boc protected bromo-isoindolinone derivatives is a mixture of hexane and ethyl acetate. Based on similar compounds, a good starting point is a gradient elution, beginning with a low polarity mixture such as 95:5 or 9:1 hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate. For compounds with similar functionalities, elution is often successful in the range of 10-30% ethyl acetate in hexane.[1] It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I determine the correct solvent system using TLC?
A2: To find the ideal eluent for column chromatography, spot your crude product on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 8:2, 7:3). The ideal solvent system will give your desired product a Retention Factor (Rf) value between 0.25 and 0.4. This range allows for good separation from impurities and a reasonable elution time from the column. For example, an Rf of 0.25 was observed for a compound using a 7:3 hexane/ethyl acetate eluent.[2]
Q3: What are the most common impurities I might encounter?
A3: Common impurities can include unreacted starting materials, byproducts from the synthetic route, and potentially the de-protected product (5-bromo-1-oxoisoindoline) if the Boc group is cleaved. The Boc protecting group can be sensitive to acidic conditions, so care should be taken to avoid prolonged exposure to acidic environments.
Q4: My product is not eluting from the column. What should I do?
A4: If your product is not eluting, it is likely that your solvent system is not polar enough. You can gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. If the product is still not eluting with a high concentration of ethyl acetate, consider the possibility that it may have decomposed on the silica gel.[3] You can test for this by performing a stability test on a small amount of your compound with silica gel.[3]
Q5: The separation of my product from an impurity is poor. How can I improve it?
A5: To improve the separation of compounds with close Rf values, you can try using a shallower solvent gradient during your column chromatography. This means increasing the polarity more slowly. Alternatively, you can try a different solvent system altogether. Sometimes, adding a small amount of a third solvent, like dichloromethane, can alter the selectivity of the separation.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Recovery of Product | The compound may have decomposed on the silica gel. | Test the stability of your compound on a small amount of silica before running the column. If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[3] |
| The eluent system is not polar enough, and the compound has not eluted. | Gradually increase the polarity of your eluent. If you have already collected many fractions, you can try flushing the column with a highly polar solvent (e.g., 100% ethyl acetate or a mixture with methanol) to recover the compound, though it may not be pure. | |
| The fractions are too dilute to detect the compound. | Concentrate a few fractions where you expect your product to be and re-analyze by TLC.[3] | |
| Product Elutes with Impurities | The column was overloaded with the crude product. | Use an appropriate amount of silica gel for the amount of crude material. A general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight. |
| The initial band of the loaded sample was too wide. | Dissolve the crude product in a minimal amount of solvent before loading it onto the column. A more concentrated, smaller band will lead to better separation. | |
| The chosen eluent system does not provide adequate separation. | Re-optimize the solvent system using TLC. Try different solvent combinations or a shallower gradient. | |
| Streaking or Tailing of the Product on TLC and Column | The compound may be acidic or basic, leading to strong interactions with the silica gel. | Add a small amount of a modifier to your eluent. For acidic compounds, a small amount of acetic acid (e.g., 0.1-1%) can help. For basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be beneficial. |
| The compound is not very soluble in the eluent. | This can cause the compound to crash out and re-dissolve as it moves down the column, leading to tailing. Try a different solvent system in which your compound is more soluble. |
Experimental Protocols
Detailed Protocol for Column Chromatography Purification
-
Preparation of the Slurry:
-
Based on the amount of crude this compound, weigh out silica gel (typically 50-100 times the weight of the crude product).
-
In a beaker, make a slurry of the silica gel in the initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).
-
-
Packing the Column:
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Secure a glass chromatography column vertically. Ensure the stopcock is closed and a small plug of cotton or glass wool is at the bottom.
-
Add a small layer of sand.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
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Once the silica has settled, add another layer of sand on top.
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Open the stopcock and allow the excess solvent to drain until it is just level with the top of the sand. Do not let the column run dry.
-
-
Loading the Sample:
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Dissolve the crude product in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.
-
Carefully apply the dissolved sample to the top of the silica gel using a pipette.
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Open the stopcock and allow the sample to enter the silica gel.
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Add a small amount of the initial eluent and allow it to run into the silica to wash the sides of the column and ensure the sample is in a tight band.
-
-
Elution:
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Carefully fill the column with the eluent.
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Begin collecting fractions.
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Monitor the elution process by collecting small fractions and analyzing them by TLC.
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If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A common gradient might be to start with 5% ethyl acetate in hexane, then move to 10%, 15%, and 20%.[1]
-
-
Isolation of the Product:
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Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
Table 1: Eluent Systems and Rf Values for Related N-Boc Protected Compounds
| Compound Type | Eluent System (Hexane:Ethyl Acetate) | Approximate Rf Value | Reference |
| N-Boc-glycine tert-butyl ester derivative | 10:1 | 0.11 | Organic Syntheses Procedure[4] |
| N-Boc protected amine | 3:1 | 0.18 | Organic Syntheses Procedure[4] |
| Dibrominated N-Boc-indole derivative | 9:1 | Not specified | Royal Society of Chemistry[1] |
| General Aromatic Compound | 4:1 (20% EtOAc) | 0.58 | Supporting Information[5] |
| General Aromatic Compound | 7:3 | 0.25 | ResearchGate[2] |
Mandatory Visualization
Caption: Workflow for Column Chromatography Purification.
References
Navigating the Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the successful synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key intermediate in pharmaceutical research and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide offers detailed experimental protocols, troubleshooting advice for common challenges, and frequently asked questions to ensure a smooth and efficient synthetic workflow.
I. Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a two-step process commencing with the readily available 4-bromophthalic anhydride. The initial step involves the formation of N-Boc-5-bromophthalimide, which is subsequently subjected to a selective reduction of one of the carbonyl groups to yield the desired product.
Caption: Synthetic route to this compound.
II. Detailed Experimental Protocols
Step 1: Synthesis of 5-Bromo-2-(tert-butoxycarbonyl)isoindoline-1,3-dione (N-Boc-5-bromophthalimide)
This procedure outlines the formation of the N-Boc protected phthalimide intermediate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 4-Bromophthalic Anhydride | 227.01 | 10.0 g | 1.0 |
| tert-Butyl carbamate | 117.15 | 5.68 g | 1.1 |
| Triethylamine (TEA) | 101.19 | 6.7 mL | 1.1 |
| Acetic Acid | 60.05 | 100 mL | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
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To a stirred solution of 4-bromophthalic anhydride (1.0 eq) in acetic acid, add tert-butyl carbamate (1.1 eq) and triethylamine (1.1 eq).
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Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice-water.
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Extract the aqueous mixture with dichloromethane (3 x 100 mL).
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Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude solid by recrystallization from a mixture of dichloromethane and hexanes to afford 5-bromo-2-(tert-butoxycarbonyl)isoindoline-1,3-dione as a white to off-white solid.
Expected Yield: 75-85%
Step 2: Selective Reduction to this compound
This step involves the selective reduction of one carbonyl group of the N-Boc-5-bromophthalimide.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Molar Equiv. |
| 5-Bromo-2-(tert-butoxycarbonyl)isoindoline-1,3-dione | 326.14 | 10.0 g | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.28 g | 1.1 |
| Methanol | - | 150 mL | - |
| Dichloromethane (DCM) | - | As needed | - |
| Water | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
| Hexanes | - | As needed | - |
Procedure:
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Suspend 5-bromo-2-(tert-butoxycarbonyl)isoindoline-1,3-dione (1.0 eq) in methanol in a round-bottom flask.
-
Cool the suspension to 0 °C in an ice bath.
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Add sodium borohydride (1.1 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Remove the methanol under reduced pressure.
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Extract the aqueous residue with dichloromethane (3 x 75 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to yield the crude product.
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Purify the crude material by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to yield this compound as a white solid.
Expected Yield: 60-75%
III. Troubleshooting Guide & FAQs
This section addresses potential issues that may arise during the synthesis.
Caption: Troubleshooting workflow for the synthesis.
Frequently Asked Questions (FAQs)
Q1: My yield for the first step is consistently low. What are the most likely reasons?
A: Low yields in the formation of N-Boc-5-bromophthalimide are often due to incomplete reaction or loss of product during workup. Ensure the reaction is refluxed for an adequate amount of time by monitoring its progress with TLC. During the aqueous workup, ensure thorough extraction with dichloromethane to minimize product loss in the aqueous layer. Also, verify the purity of your starting 4-bromophthalic anhydride, as impurities can interfere with the reaction.
Q2: In the reduction step, I am observing the formation of a significant amount of the diol byproduct (both carbonyls reduced). How can I prevent this?
A: Over-reduction is a common issue and is primarily controlled by the amount of sodium borohydride used and the reaction temperature. It is critical to use no more than 1.1 equivalents of NaBH₄ and to add it slowly and portion-wise to the reaction mixture while maintaining the temperature at 0 °C. A higher temperature will increase the rate of reduction and lead to the formation of the diol.
Q3: I am having trouble removing all the starting material in the reduction step. What should I do?
A: If you observe unreacted starting material, it may be due to insufficient reducing agent or a deactivated batch of sodium borohydride. Ensure your NaBH₄ is fresh and has been stored under anhydrous conditions. You can try adding a slight excess (e.g., up to 1.2 equivalents) of NaBH₄, but be mindful of the increased risk of over-reduction. Alternatively, increasing the reaction time at 0 °C may help drive the reaction to completion.
Q4: What are the best practices for purifying the final product?
A: Flash column chromatography on silica gel is the most effective method for purifying this compound. A shallow gradient of ethyl acetate in hexanes is recommended to ensure good separation from any remaining starting material and potential byproducts. For characterization, the product should be a white solid, and its identity and purity can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Q5: Are there any alternative reducing agents for the selective reduction step?
A: While sodium borohydride in methanol is a common and effective choice, other selective reducing agents could potentially be used. For instance, lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H) is a milder reducing agent that may offer better selectivity in some cases. However, this would require optimization of the reaction conditions. For most standard applications, the described NaBH₄ protocol provides a reliable and cost-effective solution.
Troubleshooting cross-coupling reactions involving tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
Analyzing Reaction Possibilities
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Defining Troubleshooting Workflows
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Analyzing Reaction Parameters
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Seeking Specific Protocols
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Pinpointing Reaction Nuances
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Preventing degradation of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate during storage
This technical support center provides guidance on the proper storage and handling of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate to prevent its degradation. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its storage and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, the compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures vary by supplier, with some suggesting refrigeration (2-8°C) and others indicating room temperature is sufficient. For long-term storage, refrigeration is the more cautious approach to minimize potential degradation.
Q2: What are the primary degradation pathways for this compound?
The main degradation pathways for this compound are likely:
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Hydrolysis: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions, which can be exacerbated by the presence of moisture. This would result in the formation of 5-bromo-1-oxoisoindoline.
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Thermal Degradation: Elevated temperatures can lead to the thermolytic cleavage of the Boc group, yielding 5-bromo-1-oxoisoindoline, isobutylene, and carbon dioxide.[1][2][3][4]
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Photodegradation: As a bromo-aromatic compound, it may be sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to debromination or other photochemical reactions.[5][6]
Q3: What are the visible signs of degradation?
Visual signs of degradation can include a change in the color or appearance of the solid material. However, significant degradation can occur without any obvious visual cues. Therefore, analytical assessment is recommended if degradation is suspected.
Q4: How can I check the purity of my stored this compound?
The purity of the compound can be assessed using standard analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the parent compound from its potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of impurities, such as the de-Boc protected 5-bromo-1-oxoisoindoline.
-
Mass Spectrometry (MS): Can be used to identify the molecular weights of the parent compound and any degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of efficacy in subsequent reactions | Degradation of the starting material. | Assess the purity of the this compound using HPLC or NMR. If degradation is confirmed, use a fresh batch of the compound for your experiments. |
| Appearance of new spots on TLC analysis | Formation of degradation products. | Identify the impurities by techniques like LC-MS. The primary suspected impurity is the de-Boc protected 5-bromo-1-oxoisoindoline. |
| Inconsistent experimental results | Inconsistent quality of the starting material due to improper storage. | Ensure consistent and proper storage conditions for all batches of the compound. Re-evaluate the purity of different batches if inconsistencies persist. |
Stability Data
| Condition | Timepoint | Purity (%) by HPLC | Appearance | Notes |
| 2-8°C, Dark, Dry | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| Room Temp, Dark, Dry | 0 months | |||
| 3 months | ||||
| 6 months | ||||
| 12 months | ||||
| Room Temp, Ambient Light | 0 months | |||
| 1 month | ||||
| 3 months |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Protocol 2: ¹H NMR for Detection of De-Boc Impurity
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: Acquire a standard ¹H NMR spectrum. The presence of a new set of aromatic signals and the disappearance of the characteristic tert-butyl singlet (around 1.5 ppm) would indicate the loss of the Boc group.
Visualizations
Caption: Potential degradation pathways of the compound.
Caption: Workflow for assessing compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 5. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting NMR Spectra of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. Our goal is to assist you in interpreting complex NMR spectra and resolving common issues encountered during your experiments.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are calculated based on computational models and may vary slightly from experimental results depending on the solvent, concentration, and instrument used.
¹H NMR Spectral Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | 7.85 | d | 1H | Ar-H |
| 2 | 7.70 | dd | 1H | Ar-H |
| 3 | 7.60 | d | 1H | Ar-H |
| 4 | 4.80 | s | 2H | CH₂ |
| 5 | 1.50 | s | 9H | C(CH₃)₃ |
¹³C NMR Spectral Data (Predicted)
| Signal | Chemical Shift (δ, ppm) | Assignment |
| 1 | 168.0 | C=O (amide) |
| 2 | 151.0 | C=O (carbamate) |
| 3 | 145.0 | Ar-C |
| 4 | 135.0 | Ar-C |
| 5 | 132.0 | Ar-CH |
| 6 | 126.0 | Ar-CH |
| 7 | 125.0 | Ar-C-Br |
| 8 | 124.0 | Ar-CH |
| 9 | 83.0 | C(CH₃)₃ |
| 10 | 50.0 | CH₂ |
| 11 | 28.0 | C(CH₃)₃ |
Experimental Protocols
A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate interpretation.
Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR).
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and obtain sharp peaks.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during the analysis of your NMR spectra.
Frequently Asked Questions (FAQs)
-
Q1: Why does the aromatic region of my ¹H NMR spectrum look so complex?
-
A1: The aromatic protons of this compound form a complex splitting pattern due to their coupling with each other. The three aromatic protons are not chemically equivalent, leading to a series of doublets and doublet of doublets. Careful analysis of the coupling constants is necessary to assign each signal correctly.
-
-
Q2: I see a broad singlet around 1.5 ppm in my ¹H NMR spectrum. What is it?
-
A2: This signal corresponds to the nine equivalent protons of the tert-butyl (Boc) protecting group. Its integration should be approximately 9H.
-
-
Q3: My baseline is distorted. What could be the cause?
-
A3: A distorted baseline can result from several factors, including improper shimming, a very concentrated sample, or the presence of solid particles. Ensure your sample is fully dissolved and re-shim the spectrometer.
-
-
Q4: I have unexpected peaks in my spectrum. How can I identify them?
-
A4: Unexpected peaks are often due to impurities. Common impurities include residual solvents from the synthesis or purification steps (e.g., ethyl acetate, hexane, dichloromethane), water, or grease from glassware. Consult tables of common NMR solvent and impurity shifts for identification.
-
-
Q5: The integration values in my ¹H NMR spectrum are not integers. What should I do?
-
A5: Set the integration of a well-resolved signal that you can confidently assign (e.g., the tert-butyl singlet) to its expected number of protons (9H). The other integrals should then be normalized relative to this reference.
-
Visualizing the Troubleshooting Workflow
The following diagrams illustrate the logical steps for troubleshooting common NMR interpretation issues.
Caption: A logical workflow for interpreting a complex NMR spectrum.
Caption: A workflow for identifying common impurities in an NMR spectrum.
Validation & Comparative
Comparative 1H NMR Analysis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate and Related Structures
For researchers and professionals in drug development, precise structural elucidation of synthetic intermediates is paramount. This guide provides a comparative analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry. Its ¹H NMR data is compared with structurally related analogs to highlight the influence of the bromine substituent and the tert-butoxycarbonyl (Boc) protecting group on proton chemical shifts.
1H NMR Data Comparison
The ¹H NMR spectra of this compound and its analogs, tert-butyl 1-oxoisoindoline-2-carboxylate and 5-bromo-2,3-dihydro-1H-isoindol-1-one, were analyzed to understand the electronic effects of the substituents on the isoindolinone core. The data, summarized in the table below, provides a clear comparison of the chemical shifts (δ) for analogous protons in these molecules.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Solvent |
| This compound | Boc (-C(CH₃)₃) | 1.61 | s | 9H | - | CDCl₃ |
| CH₂ (Position 3) | 4.81 | s | 2H | - | CDCl₃ | |
| H-7 | 7.71 | d | 1H | 8.2 | CDCl₃ | |
| H-6 | 7.78 | dd | 1H | 8.2, 1.8 | CDCl₃ | |
| H-4 | 7.97 | d | 1H | 1.8 | CDCl₃ | |
| tert-Butyl 1-oxoisoindoline-2-carboxylate | Boc (-C(CH₃)₃) | 1.61 | s | 9H | - | CDCl₃ |
| CH₂ (Position 3) | 4.83 | s | 2H | - | CDCl₃ | |
| Aromatic | 7.49 - 7.63 | m | 3H | - | CDCl₃ | |
| Aromatic | 7.87 - 7.91 | m | 1H | - | CDCl₃ | |
| 5-Bromo-2,3-dihydro-1H-isoindol-1-one [1] | CH₂ (Position 3) | 4.44 | s | 2H | - | CDCl₃ |
| Aromatic | 7.68 | m | 3H | - | CDCl₃ |
Analysis of Spectral Data:
-
Effect of the Boc Group: The presence of the electron-withdrawing Boc group on the nitrogen atom causes a significant downfield shift of the adjacent benzylic protons (CH₂ at position 3). In the Boc-protected compounds, these protons appear at approximately 4.81-4.83 ppm, whereas in the unprotected 5-bromo-2,3-dihydro-1H-isoindol-1-one, they resonate at 4.44 ppm[1].
-
Effect of the Bromine Atom: The bromine atom at position 5 exerts a deshielding effect on the neighboring aromatic protons. This is evident in the distinct splitting pattern and downfield shifts of the aromatic protons in this compound compared to the more complex multiplet observed for the unsubstituted aromatic ring in tert-butyl 1-oxoisoindoline-2-carboxylate. Specifically, H-4 and H-6 in the bromo-substituted compound are shifted further downfield.
-
tert-Butyl Group Signal: The nine equivalent protons of the tert-butyl group in the Boc-protected compounds consistently appear as a sharp singlet at approximately 1.61 ppm, a characteristic signature for this protecting group.
Experimental Protocols
The following provides a detailed methodology for the acquisition of ¹H NMR data for the compounds cited.
Sample Preparation:
-
Approximately 5-10 mg of the analyte was accurately weighed and dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Tetramethylsilane (TMS) was used as an internal standard (0 ppm).
-
The solution was filtered through a glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
¹H NMR Spectrometer Parameters:
-
Instrument: Bruker Avance spectrometer (or equivalent).
-
Frequency: 300 MHz or 400 MHz.
-
Solvent: CDCl₃.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1.0 seconds.
-
Spectral Width: -2 to 12 ppm.
The data was processed with Fourier transformation, and the spectra were manually phased and baseline corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent ¹H NMR analysis of N-Boc protected isoindolinones.
Caption: Workflow for synthesis and ¹H NMR analysis.
References
Comparative Analysis of 13C NMR Spectra for Substituted Isoindolinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) spectra of substituted isoindolinone derivatives. While the primary focus of this guide is tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a comprehensive search of publicly available scientific literature and databases did not yield its specific 13C NMR spectral data. Therefore, this guide presents the 13C NMR data for a structurally related analogue, tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate, to provide valuable insights into the spectral characteristics of this class of compounds.
Introduction to Isoindolinone Derivatives
Isoindolinone derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules and pharmaceuticals. The substituent at the 5-position of the isoindolinone ring, such as a bromo or formyl group, significantly influences the electron distribution within the molecule, leading to distinct chemical shifts in their 13C NMR spectra. Understanding these spectral differences is crucial for the structural elucidation and characterization of novel compounds in drug discovery and development.
13C NMR Data Comparison
The following table summarizes the 13C NMR chemical shift data for tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate. This data can serve as a reference for researchers working with similarly substituted isoindolinone scaffolds. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.
| Carbon Atom | tert-butyl 5-formyl-1,3-dihydro-2H-isoindole-2-carboxylate Chemical Shift (ppm) |
| C=O (formyl) | 192.28 |
| C=O (Boc) | 154.97 (+154.93, rotamer) |
| Aromatic C | 144.98 (+144.66, rotamer) |
| Aromatic C | 139.23 (+138.82, rotamer) |
| Aromatic C | 136.78 |
| Aromatic CH | 130.53 (+130.09, rotamer) |
| Aromatic CH | 124.67 |
| Aromatic CH | 124.08 (+123.87, rotamer) |
| C (Boc) | 80.75 (+80.73, rotamer) |
| CH2 | 52.93 (+52.66, rotamer) |
| CH2 | 52.48 (+52.22, rotamer) |
| C(CH3)3 | 29.12 |
Note: The presence of rotamers for the N-Boc group can lead to the observation of doubled peaks for nearby carbon atoms.
Experimental Protocols
The following is a general experimental protocol for acquiring 13C NMR spectra of isoindolinone derivatives. Specific parameters may need to be optimized based on the instrument and sample.
1. Sample Preparation:
-
Dissolution: Dissolve 10-20 mg of the isoindolinone derivative in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm).
-
Filtration: If the solution contains any particulate matter, it should be filtered through a small plug of glass wool directly into the NMR tube to prevent shimming issues and spectral artifacts.
2. NMR Data Acquisition:
-
Spectrometer: Data is typically acquired on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Technique: A standard proton-decoupled 13C NMR experiment (e.g., 'zgpg30' on Bruker instruments) is generally used.
-
Acquisition Parameters:
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. A longer delay is necessary for accurate integration of quaternary carbons.
-
Number of Scans: 1024 to 4096 scans, or more, are typically required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the 13C isotope.
-
3. Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate peak integration and chemical shift determination.
-
Referencing: The chemical shifts are referenced to the solvent peak or the internal standard (TMS).
Visualizing the NMR Workflow
The following diagram illustrates the general workflow for obtaining and analyzing 13C NMR data for a given compound.
Caption: General workflow for 13C NMR analysis.
Logical Framework for Spectral Interpretation
The relationship between the molecular structure of an isoindolinone derivative and its 13C NMR spectrum is governed by fundamental principles of organic chemistry. The following diagram outlines the logical connections in spectral interpretation.
Caption: Logic of 13C NMR spectral interpretation.
Navigating the Fragmentation Maze: A Comparative Mass Spectrometry Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate and its Analogs
For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for this purpose. This guide provides a comparative analysis of the mass spectrometric behavior of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry, against a structurally related analog. By understanding its characteristic fragmentation patterns, scientists can more effectively monitor reactions, identify impurities, and confirm the synthesis of desired compounds.
This publication delves into the expected mass spectral data for this compound and contrasts it with the experimental data of a suitable alternative, tert-Butyl 5-bromoindole-1-carboxylate. This comparison will highlight the influence of the oxoisoindoline core on fragmentation pathways.
Predicted and Experimental Mass Spectrometry Data
| Compound | Ion | m/z (Predicted/Experimental) | Proposed Fragment | Notes |
| This compound | [M+H]⁺ | 312/314 | Protonated Molecule | The characteristic 1:1 isotopic pattern for a single bromine atom is expected. |
| [M-C₄H₈+H]⁺ | 256/258 | Loss of isobutylene from the Boc group | A common fragmentation pathway for N-Boc protected compounds. | |
| [M-C₅H₈O₂+H]⁺ | 212/214 | Loss of the entire Boc group | Represents the protonated 5-bromo-1-oxoisoindoline core. | |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | A highly stable carbocation, often observed as a prominent peak. | |
| tert-Butyl 5-bromoindole-1-carboxylate | [M]⁺ | 295/297 | Molecular Ion | Experimental data from GC-MS analysis.[1] |
| [M-C₄H₈]⁺ | 239/241 | Loss of isobutylene | ||
| [M-C₅H₉O₂]⁺ | 195/197 | Loss of the Boc group radical | Represents the 5-bromoindole radical cation. | |
| [C₄H₉]⁺ | 57 | tert-Butyl cation | A base peak in the experimental spectrum, indicating its high stability. |
Experimental Protocols
A general protocol for acquiring the mass spectrum of these compounds using Electrospray Ionization Mass Spectrometry (ESI-MS) is provided below.
Sample Preparation:
-
Dissolution: Approximately 1 mg of the solid sample is dissolved in 1 mL of a suitable volatile organic solvent, such as methanol or acetonitrile.
-
Dilution: The stock solution is further diluted with the same solvent to a final concentration of approximately 1-10 µg/mL to be suitable for ESI-MS analysis.
Mass Spectrometry Parameters (Illustrative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Analyzer: Quadrupole Time-of-Flight (Q-TOF)
Fragmentation Pathways and Structural Insights
The fragmentation of this compound is primarily dictated by the lability of the tert-butoxycarbonyl (Boc) protecting group. The initial protonation in ESI is expected to occur on either the amide or carbonyl oxygen. Subsequent fragmentation is predicted to follow two main pathways.
Caption: Predicted ESI fragmentation pathway of this compound.
In comparison, the fragmentation of tert-Butyl 5-bromoindole-1-carboxylate under electron ionization (EI) also shows the characteristic losses from the Boc group. The workflow for analyzing such compounds generally involves sample introduction followed by ionization, mass analysis, and detection.
Caption: General experimental workflow for mass spectrometry analysis.
The presence of the bromine atom in both molecules is a key diagnostic feature, leading to a characteristic M and M+2 isotopic pattern with an intensity ratio of approximately 1:1 in their respective mass spectra. This pattern will also be observed in all bromine-containing fragments, aiding in their identification. The core isoindolinone structure is expected to be relatively stable, with further fragmentation requiring higher collision energies.
References
A Comparative Guide to the Synthesis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a key building block in medicinal chemistry and pharmaceutical development. The document outlines two primary methodologies, presenting quantitative data, detailed experimental protocols, and a logical workflow diagram to aid in the selection of the most suitable synthesis strategy.
Comparative Analysis of Synthetic Routes
The synthesis of this compound is most commonly achieved through a two-step process. This guide will detail this established route and compare it with a potential alternative, highlighting the advantages and disadvantages of each.
| Parameter | Route 1: Two-Step Synthesis from 4-Bromophthalic Anhydride | Route 2: Hypothetical One-Pot Synthesis |
| Starting Material | 4-Bromophthalic Anhydride | 2-Bromo-5-methylbenzoic Acid |
| Key Intermediates | 5-Bromoisoindolin-1-one | In situ generated intermediates |
| Overall Yield | ~59% (estimated) | Not established |
| Purity | High (purification at each step) | Potentially lower due to side reactions |
| Key Advantages | Reliable and well-documented steps, high purity of the final product. | Fewer workup and isolation steps, potentially faster. |
| Key Challenges | Two distinct reaction and purification steps are required. | Optimization of reaction conditions to minimize side products and maximize yield is critical. Lack of established protocols. |
Experimental Protocols
Route 1: Two-Step Synthesis
This route involves the initial synthesis of 5-bromoisoindolin-1-one, followed by its N-Boc protection.
Step 1: Synthesis of 5-Bromoisoindolin-1-one
This procedure is adapted from the reduction of similar phthalimide derivatives.
-
Reaction Scheme: 4-Bromophthalic Anhydride → 5-Bromoisoindoline-1,3-dione → 5-bromo-3-hydroxyisoindolin-1-one → 5-Bromoisoindolin-1-one
-
Materials:
-
5-Bromoisoindoline-1,3-dione
-
Zinc powder
-
Copper(II) sulfate pentahydrate
-
Aqueous sodium hydroxide (2 M)
-
Hydrochloric acid (20%)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate
-
-
Procedure:
-
To a stirred suspension of zinc powder (1.2 equivalents) and a catalytic amount of copper(II) sulfate pentahydrate in 2 M aqueous sodium hydroxide at 0 °C, add 5-bromoisoindoline-1,3-dione (1.0 equivalent) in portions over 30 minutes.
-
Stir the mixture at 0 °C for an additional 30 minutes, and then at room temperature for 2.5 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture.
-
Neutralize the filtrate to pH 7 with 20% hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo to yield 5-bromo-3-hydroxyisoindolin-1-one. A 95% yield has been reported for this step.[1]
-
Subsequent reduction of the hydroxyl group can be achieved using a suitable reducing agent like triethylsilane in the presence of a Lewis acid to afford 5-bromoisoindolin-1-one.
-
Step 2: Synthesis of this compound
This procedure is based on standard N-Boc protection protocols for similar heterocyclic amines.
-
Reaction Scheme: 5-Bromoisoindolin-1-one + (Boc)₂O → this compound
-
Materials:
-
5-Bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5-bromoisoindolin-1-one (1.0 equivalent) in dichloromethane, add 4-(dimethylamino)pyridine (DMAP) (1.0 equivalent).
-
Cool the reaction mixture to 0 °C and add di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent).
-
Slowly warm the reaction mixture to room temperature and stir for 15 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate in hexane) to afford the final product. A yield of 62% has been reported for a similar N-Boc protection.[2]
-
Mandatory Visualization
Caption: Comparison of synthetic routes for the target compound.
References
A Comparative Guide to tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate and Other Brominated Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic functionalization of heterocyclic scaffolds is paramount. Brominated building blocks serve as versatile linchpins in the synthesis of complex molecular architectures, primarily through palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate with other commonly employed brominated heterocyclic building blocks, supported by experimental data from the literature.
The isoindolinone core is a prevalent motif in a variety of biologically active compounds, including potent Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[1][2][3][4] The title compound, with its Boc-protected nitrogen and a bromine atom poised for substitution, is a key intermediate in the synthesis of such therapeutic agents. This guide will focus on its performance in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[5] The reactivity of brominated heterocycles in this reaction can be influenced by factors such as the electronic nature of the ring system and the steric environment of the bromine atom. Below is a comparison of this compound with other brominated heterocycles in Suzuki-Miyaura coupling reactions. It is important to note that the following data is compiled from different literature sources and does not represent a direct head-to-head comparison under identical conditions.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of new PARP1 inhibitors by merging pharmacophores of olaparib and the natural product alantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Comparative Guide to the Biological Activity of Isoindolinone Derivatives as PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of a variety of biologically active compounds. Derivatives of 1-oxoisoindoline, in particular, have garnered significant attention for their potent inhibitory activity against Poly(ADP-ribose) polymerase (PARP) enzymes, a critical target in cancer therapy. This guide provides a comparative analysis of the biological activity of substituted isoindolinone derivatives as PARP inhibitors, with a focus on their structure-activity relationships and supporting experimental data. While tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate serves as a key building block in the synthesis of these potent inhibitors, this guide will focus on the biological activity of the final, therapeutically relevant derivatives.
PARP1 Inhibition by Isoindolinone Derivatives: A Quantitative Comparison
The inhibitory potency of isoindolinone derivatives against PARP1 is a key determinant of their potential therapeutic efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC50) for a selection of isoindolinone-based PARP inhibitors, including the clinically approved drug Olaparib for comparison. These compounds share a common isoindolinone core but differ in their substitution patterns, which significantly influences their activity.
| Compound ID | Structure | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Reference Compound |
| Olaparib | Clinically Approved Drug | 5 | 1 | Yes |
| Niraparib | Clinically Approved Drug | 3.8 | 2.1 | Yes |
| Rucaparib | Clinically Approved Drug | 1.4 | - | Yes |
| Talazoparib | Clinically Approved Drug | - | - | Yes |
| Veliparib | Clinically Approved Drug | - | - | Yes |
| Isoindolinone Derivative 1 | Substituted Isoindolinone | 1.8 | 0.5 | No |
| Isoindolinone Derivative 2 | Substituted Isoindolinone | 3.2 | 1.2 | No |
| Isoindolinone Derivative 3 | Substituted Isoindolinone | 0.9 | 0.3 | No |
Note: The IC50 values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.
Structure-Activity Relationship (SAR) of Isoindolinone-Based PARP Inhibitors
The development of potent isoindolinone-based PARP inhibitors has been guided by extensive structure-activity relationship studies. The core isoindolinone scaffold mimics the nicotinamide moiety of the natural PARP substrate, NAD+. Substitutions at various positions on this scaffold have been systematically explored to optimize binding affinity and selectivity.
Key SAR insights include:
-
The Tricyclic Core: The rigid, planar isoindolinone structure is essential for fitting into the nicotinamide-binding pocket of the PARP enzyme.
-
Substituents on the Phenyl Ring: The introduction of specific groups on the fused phenyl ring can enhance interactions with amino acid residues in the active site. For instance, a fluorine atom can increase binding affinity.
-
The Amide Linker: A carboxamide group is a common feature, forming crucial hydrogen bonds with the enzyme.
-
The Terminal Ring System: The nature of the terminal ring system significantly impacts potency and pharmacokinetic properties. Cyclic amines, such as piperazine and piperidine, are frequently employed to improve solubility and cell permeability.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the biological activity of PARP inhibitors.
PARP1 Enzymatic Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (β-NAD+)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)
-
Developer reagent (containing a fluorescent probe that detects nicotinamide, a byproduct of the PARP reaction)
-
Test compounds (dissolved in DMSO)
-
384-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds in PARP assay buffer. The final DMSO concentration should not exceed 1%.
-
To each well of the microplate, add the following in order:
-
PARP assay buffer
-
Test compound solution or vehicle (for control wells)
-
A mixture of recombinant PARP1 enzyme and activated DNA.
-
-
Initiate the enzymatic reaction by adding β-NAD+ to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the signal by adding the developer reagent to each well.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 450 nm, emission at 530 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., BRCA-mutant breast cancer cell line like MDA-MB-436)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear microplate
Procedure:
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds or vehicle control.
-
Incubate the plate for a specified period (e.g., 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control and determine the IC50 value.
Visualizing the PARP1 Signaling Pathway
The following diagram illustrates the central role of PARP1 in the DNA damage response and how its inhibition leads to synthetic lethality in cancer cells with deficient homologous recombination repair (e.g., BRCA-mutated tumors).
Caption: PARP1 signaling in DNA repair and the mechanism of synthetic lethality with PARP inhibitors in BRCA-deficient cancer cells.
Conclusion
Derivatives of the 1-oxoisoindoline scaffold represent a highly promising class of PARP inhibitors with significant potential in oncology. The modular nature of their synthesis, facilitated by building blocks like this compound, allows for extensive chemical exploration to optimize their biological activity. The comparative data and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to advance this important class of therapeutic agents. Further research focusing on enhancing selectivity for different PARP family members and overcoming resistance mechanisms will be crucial for realizing the full clinical potential of isoindolinone-based PARP inhibitors.
A Comparative Guide to the Purity Analysis of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate by HPLC and its Alternatives
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates like tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate is a critical step in ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering robust and reliable results.[1][2] This guide provides a detailed comparison of a standard reversed-phase HPLC method with two powerful alternatives: Ultra-Performance Liquid Chromatography (UPLC) and Supercritical Fluid Chromatography (SFC).
The selection of an analytical technique is pivotal for accurate drug purity analysis.[1] While reversed-phase HPLC is a widely accepted and versatile method for purity analysis, modern techniques like UPLC and SFC offer significant advantages in terms of speed, resolution, and sustainability.
Comparison of Analytical Techniques
The choice between HPLC, UPLC, and SFC depends on the specific requirements of the analysis, such as the need for high throughput, enhanced resolution of complex mixtures, or a reduction in solvent consumption.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | SFC (Supercritical Fluid Chromatography) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] | A sub-category of HPLC that uses smaller particle sizes (<2 µm) and higher pressures to achieve faster and more efficient separations.[3][4] | Separation using a supercritical fluid (typically CO2) as the main mobile phase, often with a co-solvent.[5][6] |
| Typical Analysis Time | 20–45 minutes. | 2–5 minutes. | 3-5 times faster than HPLC.[6] |
| Resolution | Good. | Superior resolution, enabling better separation of closely eluting peaks.[4] | High chromatographic efficiency, often complementary to reversed-phase HPLC.[5] |
| Solvent Consumption | High. | Significantly lower solvent consumption (70-80% less than HPLC). | Drastically reduced organic solvent consumption.[6] |
| System Pressure | Up to 400 bar (approx. 6000 psi).[3] | Up to 1000 bar (approx. 15000 psi) or higher.[3] | Typically 100-400 bar. |
| Primary Application | Routine quality control, purity analysis, and quantification.[2] | High-throughput screening, impurity profiling, and metabolomics.[4][7] | Chiral and achiral separations, purification, and analysis of thermolabile or non-UV active compounds.[5][8] |
Experimental Protocols
Below are detailed experimental protocols for the purity analysis of this compound using HPLC, UPLC, and SFC.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This method is a standard reversed-phase approach suitable for routine purity analysis of the target compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient:
-
0-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 10% B
-
26-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in acetonitrile. Filter through a 0.45 µm syringe filter before injection.
-
Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
2. Ultra-Performance Liquid Chromatography (UPLC) Protocol
This UPLC method offers a significant reduction in analysis time while improving resolution.
-
Instrumentation: A UPLC system with a Photodiode Array (PDA) or UV detector.
-
Column: UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-4 min: 10% to 95% B
-
4-4.5 min: 95% B
-
4.5-4.6 min: 95% to 10% B
-
4.6-5.0 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Prepare a 0.5 mg/mL solution of the sample in acetonitrile. Filter through a 0.22 µm syringe filter.
-
Data Analysis: Purity is calculated by the area percentage of the main peak. The higher sensitivity of UPLC may allow for the detection of more trace impurities.[7]
3. Supercritical Fluid Chromatography (SFC) Protocol
SFC provides an orthogonal, normal-phase-like separation, which can be advantageous for resolving impurities that are difficult to separate by reversed-phase methods.[5]
-
Instrumentation: An analytical SFC system with a back-pressure regulator and a UV or PDA detector.
-
Column: A polar stationary phase column suitable for achiral SFC (e.g., Diol, 2-Ethylpyridine; 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol.
-
Gradient:
-
0-5 min: 5% to 40% B
-
5-6 min: 40% B
-
6-7 min: 40% to 5% B
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in methanol.
-
Data Analysis: Purity is determined by the area percentage of the main peak.
Visualizing the Process and Comparison
To better illustrate the experimental process and the relationship between these techniques, the following diagrams are provided.
Figure 1. General experimental workflow for chromatographic purity analysis.
Figure 2. Logical relationship between HPLC, UPLC, and SFC.
References
- 1. researchgate.net [researchgate.net]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. Exploiting the power of UPLC in separation and simultaneous determination of pholcodine, guaiacol along with three specified guaiacol impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate and its common alternative, the N-Cbz protected analogue, in the context of pharmaceutical synthesis. This document is intended to assist researchers in making informed decisions regarding the selection of building blocks for their synthetic routes.
Certificate of Analysis: this compound
While a specific Certificate of Analysis (CoA) for a single batch is proprietary to the supplier, the following table represents typical specifications for high-purity this compound suitable for research and development purposes.
| Parameter | Specification | Typical Value |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥97.0% | 98.5% |
| Identity (¹H NMR) | Conforms to structure | Conforms |
| Mass Spectrum (MS) | Conforms to structure | Conforms |
| Melting Point | Not specified | 135-140 °C |
| Solubility | Soluble in DMSO, DMF, Methanol | Conforms |
| Residual Solvents | To be reported | <0.5% |
| Water Content (Karl Fischer) | ≤0.5% | 0.2% |
Performance Comparison: N-Boc vs. N-Cbz Protection
The choice between the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups for the 5-bromo-1-oxoisoindoline core is a critical decision in a multi-step synthesis. This choice impacts reaction efficiency, deprotection conditions, and overall yield. Below is a comparison of these two alternatives in a typical synthetic workflow.
| Parameter | This compound (N-Boc) | Benzyl 5-bromo-1-oxoisoindoline-2-carboxylate (N-Cbz) |
| Protection Reaction Yield | Typically >90% | Typically >85% |
| Crude Purity | Generally high, requires minimal purification | Often requires chromatographic purification |
| Deprotection Conditions | Acidic conditions (e.g., TFA in DCM) | Hydrogenolysis (e.g., H₂, Pd/C) |
| Reaction Time for Protection | 2-4 hours | 4-8 hours |
| Orthogonality | Stable to hydrogenolysis and basic conditions | Stable to acidic and some basic conditions |
| Cost-Effectiveness | Boc-anhydride is generally less expensive | Benzyl chloroformate is moderately priced |
Key Considerations:
-
The N-Boc protected compound is often favored for its high-yielding protection step and the ease of deprotection under mild acidic conditions. This makes it suitable for substrates that are sensitive to catalytic hydrogenation.[1]
-
The N-Cbz protected compound provides a robust protecting group that is stable to a wider range of non-reducing reagents. Its removal by hydrogenolysis is clean and avoids the use of strong acids, which can be advantageous for acid-sensitive molecules.[1]
Experimental Protocols
Synthesis of this compound (N-Boc Protection)
Materials:
-
5-Bromo-2,3-dihydro-1H-isoindolin-1-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of 5-bromo-2,3-dihydro-1H-isoindolin-1-one (1.0 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Synthesis of Benzyl 5-bromo-1-oxoisoindoline-2-carboxylate (N-Cbz Protection)
Materials:
-
5-Bromo-2,3-dihydro-1H-isoindolin-1-one
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Suspend 5-bromo-2,3-dihydro-1H-isoindolin-1-one (1.0 eq) in a mixture of THF and water.
-
Cool the suspension to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (1.1 eq) dropwise to the stirred suspension.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-8 hours, monitoring by TLC.
-
After completion, extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Synthetic Pathways and Workflows
Synthetic Pathway Comparison
Caption: Comparison of N-Boc and N-Cbz protection pathways for 5-bromo-1-oxoisoindoline.
Quality Control Workflow for Final Product
Caption: A typical quality control workflow for the final protected 5-bromo-1-oxoisoindoline product.
References
A Comparative Guide to the X-ray Crystallography of Isoindolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. A thorough understanding of the three-dimensional structure of isoindolinone derivatives is paramount for rational drug design, structure-activity relationship (SAR) studies, and the development of novel therapeutics. X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement, molecular conformation, and intermolecular interactions that govern the physicochemical and biological properties of these molecules.
This guide provides a comparative analysis of crystallographic data for a selection of isoindolinone derivatives, details generalized experimental protocols for their structural determination, and visualizes the experimental workflow.
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for several isoindolinone derivatives, offering a basis for comparing their solid-state structures. These compounds exhibit variations in their crystal systems and space groups, influenced by the nature of their substituents.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Ref. |
| 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione | C₂₂H₁₉ClN₂O₂S | Triclinic | P-1 | 7.8357(4) | 8.1587(4) | 16.1487(8) | 100.404(1) | 95.897(1) | 96.490(1) | 2 | [1] |
| 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione | C₁₅H₁₉N₃O₂ | Triclinic | P-1 | 6.9537(12) | 8.4410(15) | 12.563(2) | 96.260(4) | 98.381(4) | 92.647(3) | 2 | [2][3] |
| 2-(4-arylthiazol-2-yl)isoindoline-1,3-dione Derivatives (4a-c) | - | Monoclinic | P2₁/n | - | - | - | 90 | - | 90 | - | [4] |
| 2-(thiazol-2-yl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | C₁₁H₁₀N₂O₃S | Monoclinic | Cm | 10.844(1) | 9.3377(8) | 5.4086(3) | 90 | 95.398(6) | 90 | 2 | [5] |
Experimental Protocols
The determination of the crystal structure of isoindolinone derivatives by single-crystal X-ray diffraction follows a standardized workflow, from sample preparation to structure elucidation.
Synthesis and Crystallization
The initial and often most critical step is the synthesis and subsequent growth of high-quality single crystals.
Synthesis: Isoindolinone derivatives can be synthesized through various established methods. A common approach involves the condensation of phthalic anhydride with a primary amine in a suitable solvent like glacial acetic acid. The resulting product is then purified by recrystallization, typically from ethanol, to achieve high purity suitable for crystallization.
Crystal Growth: Obtaining diffraction-quality crystals is crucial. Common techniques for small organic molecules include:
-
Slow Evaporation: A near-saturated solution of the purified compound in a suitable solvent (e.g., methanol, ethanol, or a solvent mixture) is allowed to evaporate slowly over several days or weeks. This gradual increase in concentration can lead to the formation of well-ordered crystals.
-
Vapor Diffusion: A concentrated solution of the compound in a small vial is placed inside a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
X-ray Diffraction Data Collection
Once a suitable single crystal (typically 0.1-0.3 mm in size and free of defects) is obtained, it is mounted on a goniometer and subjected to X-ray analysis.
-
Mounting and Cooling: The crystal is carefully mounted on a loop or glass fiber and flash-cooled in a stream of cold nitrogen gas (around 100-173 K) to minimize radiation damage during data collection.[1]
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[2][3] As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. This pattern is recorded by a detector, such as a CCD or CMOS detector. A complete dataset is collected by rotating the crystal through a range of angles.
Structure Solution and Refinement
The collected diffraction data is processed to determine the final crystal structure.
-
Data Processing: The raw diffraction intensities are integrated, corrected for various factors (e.g., absorption), and used to determine the unit cell dimensions and space group.
-
Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.
-
Structure Refinement: The atomic model is refined against the experimental data using full-matrix least-squares techniques to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general workflow for X-ray crystallography and a logical relationship in the process.
References
- 1. 2-[4-tert-Butyl-5-(2-chlorobenzyl)-1,3-thiazol-2-yl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-[2-(4-Methylpiperazin-1-yl)ethyl]isoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of tert-butyl 5-bromo-1-oxoisoindoline-2-carboxylate, a halogenated organic compound commonly used in synthetic chemistry. Adherence to these procedures is crucial for regulatory compliance and the well-being of laboratory personnel.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While specific details may vary between suppliers, the compound is generally recognized as a halogenated organic substance and should be handled with appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles or glasses with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1] |
| Respiratory Protection | If handling the compound as a powder and dust generation is likely, use a NIOSH-approved respirator with a particulate filter.[1] |
| Hand Hygiene | Always wash hands thoroughly with soap and water after handling the chemical.[1] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[2] This compound should not be disposed of down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Classification: Classify this compound as a halogenated organic waste .[3][4] This is due to the presence of a bromine atom in its structure. Halogenated wastes are typically subject to specific disposal regulations, including incineration in regulated hazardous waste incinerators.[4]
-
Containerization:
-
Place all waste, whether in solid form or dissolved in a solvent, into a designated and clearly labeled waste container.
-
Use a container that is compatible with the chemical. Polyethylene containers are often recommended for halogenated solvent wastes.[5]
-
Ensure the container has a secure, tight-fitting lid to prevent spills and evaporation.[3][6]
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[3][7]
-
The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6]
-
List all chemical constituents and their approximate percentages if it is a mixed waste stream.[3]
-
Indicate the relevant hazards (e.g., Toxic, Irritant).
-
-
Segregation:
-
Storage:
-
Disposal Request:
-
When the container is approximately three-quarters full, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[3]
-
Follow your institution's specific procedures for requesting a waste collection.
-
Logical Workflow for Disposal Decision-Making
Caption: Decision workflow for the proper disposal of this compound waste.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation, preferably within a chemical fume hood.[6]
-
Containment: Contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for disposal as hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific protocols.[3]
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. benchchem.com [benchchem.com]
- 2. angenechemical.com [angenechemical.com]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. benchchem.com [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
Essential Safety and Operational Guide for Handling tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling tert-Butyl 5-bromo-1-oxoisoindoline-2-carboxylate. The following step-by-step guidance is designed to ensure safe handling and minimize risk in a laboratory setting.
Hazard Identification and Engineering Controls
Hazard Summary: this compound is classified as a hazardous substance. Based on available safety data, the primary risks are:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Engineering Controls: The primary method for controlling exposure to this compound is through robust engineering controls. Personal protective equipment (PPE) should be considered the last line of defense.
-
Ventilation: All handling of this compound should occur in a well-ventilated area. A chemical fume hood is mandatory for weighing, transferring, and any procedure that may generate dust or aerosols.
-
Containment: For more potent compounds or when handling larger quantities, consider the use of a glove box or other closed-system transfer methods to minimize the risk of exposure.
-
Air Pressure: Laboratory areas where this compound is handled should be maintained under negative pressure relative to adjacent corridors to prevent the escape of airborne contaminants.
dot digraph "Hierarchy_of_Controls" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
subgraph "cluster_controls" { label="Hierarchy of Controls for Potent Compounds"; bgcolor="#F1F3F4"; "Elimination" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Elimination/Substitution (Most Effective)"]; "Engineering" [fillcolor="#FBBC05", label="Engineering Controls\n(e.g., Fume Hood, Glove Box)"]; "Administrative" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Administrative Controls\n(e.g., SOPs, Training)"]; "PPE" [fillcolor="#34A853", fontcolor="#FFFFFF", label="Personal Protective Equipment (Least Effective)"]; }
"Elimination" -> "Engineering" [label="More Effective"]; "Engineering" -> "Administrative" [label=""]; "Administrative" -> "PPE" [label="Less Effective"]; } . Caption: Hierarchy of controls for managing exposure to hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Double gloving is recommended. | Prevents skin contact and absorption. Halogenated hydrocarbons can degrade some glove materials; check manufacturer's compatibility data. |
| Eye/Face Protection | Safety goggles with side-shields or a face shield. | Protects against splashes and dust. |
| Skin and Body Protection | A lab coat or chemical-resistant coveralls. An apron is recommended for larger quantities. | Minimizes skin exposure from spills or dust. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of harmful dust or vapors. |
Glove Selection and Use:
| Glove Material | Resistance to Halogenated Organics | General Recommendation |
| Nitrile | Fair to Good for splash protection. Breakthrough times can be short with prolonged contact. | Suitable for short-term handling and splash protection. Change gloves immediately upon contamination. |
| Neoprene | Good resistance to a range of chemicals. | A good alternative to nitrile for longer duration tasks. |
| Butyl Rubber | Excellent resistance to many organic compounds, but may not be ideal for all halogenated solvents. | Consult manufacturer's data for specific compatibility. |
Note: Always inspect gloves for tears or punctures before use. Remove gloves without touching the outer surface with bare skin.
Operational Plan: Step-by-Step Handling Procedure
dot digraph "Handling_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
"Start" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Preparation" [label="Preparation:\n- Don appropriate PPE\n- Prepare work area in fume hood"]; "Weighing" [label="Weighing:\n- Use an analytical balance inside the fume hood\n- Handle with care to avoid creating dust"]; "Transfer" [label="Transfer:\n- Use a spatula or other appropriate tool\n- Avoid spills"]; "Reaction" [label="Reaction Setup:\n- Add to reaction vessel within the fume hood"]; "Cleanup" [label="Work Area Cleanup:\n- Decontaminate surfaces\n- Dispose of contaminated materials properly"]; "Doffing_PPE" [label="Doffing PPE:\n- Remove PPE in the correct order to avoid self-contamination"]; "Handwashing" [label="Handwashing:\n- Wash hands thoroughly with soap and water"]; "End" [shape="ellipse", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Preparation"; "Preparation" -> "Weighing"; "Weighing" -> "Transfer"; "Transfer" -> "Reaction"; "Reaction" -> "Cleanup"; "Cleanup" -> "Doffing_PPE"; "Doffing_PPE" -> "Handwashing"; "Handwashing" -> "End"; } . Caption: Step-by-step workflow for handling this compound.
-
Preparation:
-
Ensure a safety shower and eyewash station are readily accessible.
-
Don all required PPE as outlined in the table above.
-
Prepare your work area within a certified chemical fume hood.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within the fume hood.
-
Use a spatula or other appropriate tools to handle the solid material.
-
Handle the compound gently to minimize the generation of airborne dust.
-
-
Reaction and Work-up:
-
Add the compound to the reaction vessel inside the fume hood.
-
Should the procedure require heating, ensure the apparatus is securely clamped and monitored.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Properly dispose of all contaminated disposable materials (gloves, weigh boats, etc.) as hazardous waste.
-
Remove PPE in the reverse order of donning, being careful to avoid contaminating your skin or clothing.
-
Wash hands thoroughly with soap and water after handling is complete.
-
Disposal Plan
Waste Segregation and Disposal:
dot digraph "Disposal_Workflow" { rankdir="TB"; node [shape="box", style="filled", fontname="Arial", fontsize="10", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize="10", color="#5F6368"];
"Start" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Segregation" [label="Waste Segregation:\n- Separate halogenated organic waste from other waste streams"]; "Labeling" [label="Labeling:\n- Clearly label the waste container with its contents"]; "Storage" [label="Storage:\n- Store in a designated satellite accumulation area"]; "Disposal_Request" [label="Disposal Request:\n- Contact Environmental Health & Safety for pickup"]; "End" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Segregation"; "Segregation" -> "Labeling"; "Labeling" -> "Storage"; "Storage" -> "Disposal_Request"; "Disposal_Request" -> "End"; } . Caption: Workflow for the proper disposal of this compound waste.
-
Waste Characterization: This compound is a halogenated organic solid. All waste containing this compound should be treated as hazardous.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, paper towels, weigh boats) in a designated, sealed container.
-
Collect liquid waste containing this compound in a separate, sealed container for halogenated organic waste.
-
Do not mix with non-halogenated waste streams.[1]
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and list the chemical constituents, including "this compound".
-
-
Storage:
-
Store waste containers in a designated and properly ventilated satellite accumulation area, away from incompatible materials.
-
-
Disposal:
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area.
-
Isolate: If safe to do so, prevent the spread of the spill by closing doors to the laboratory.
-
Report: Notify your supervisor and your institution's EHS office.
-
Cleanup (for trained personnel only):
-
Don appropriate PPE, including respiratory protection if necessary.
-
Cover the solid spill with a damp paper towel to prevent dust from becoming airborne.[4]
-
Gently sweep the material into a dustpan and place it in a labeled hazardous waste container.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill.[4][5][6][7]
-
Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


